molecular formula C8H10BrNO B2555420 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one CAS No. 916344-85-9

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Cat. No.: B2555420
CAS No.: 916344-85-9
M. Wt: 216.078
InChI Key: XHZKBTUKZWZCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one is a valuable brominated pyridinone derivative designed for research and development applications. This compound serves as a versatile chemical precursor and molecular scaffold in medicinal chemistry, particularly in the synthesis of novel sulfonamide derivatives and other complex molecules targeted for biological evaluation . The bromine substituent at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of diverse chemical space around the core pyridinone structure . Pyridinone scaffolds are of significant interest in antibacterial research, especially against drug-resistant pathogens. Related compounds have shown promising in-vitro efficacy against challenging strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, demonstrating potent activity with low minimum inhibitory concentrations (MIC) . The structure-activity relationships (SAR) derived from such analogs help guide the development of new therapeutic candidates. This product is intended for use in biological screening, hit-to-lead optimization, and as a building block in organic synthesis. It is supplied with high purity and detailed characterization data to ensure reproducibility in your experiments. Intended Use and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety protocols and handling procedures are followed in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethyl-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZKBTUKZWZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one is a trisubstituted heterocyclic building block belonging to the 2-pyridone class. It is primarily utilized as a pharmacophore intermediate in the synthesis of kinase inhibitors (e.g., BET bromodomain, p38 MAPK) and allosteric modulators. Its structural significance lies in the 5-bromo position , which serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1-ethyl/3-methyl substitution pattern , which provides critical steric bulk and lipophilicity to optimize protein-ligand binding interactions.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers[4][5][7]
  • IUPAC Name: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

  • Common Synonyms: 5-bromo-1-ethyl-3-methyl-2-pyridone; N-ethyl-3-methyl-5-bromopyridone

  • Core Scaffold: Pyridin-2(1H)-one (2-Pyridone)

  • Key Precursor CAS: 89488-30-2 (5-bromo-3-methylpyridin-2(1H)-one) – Note: The N-ethyl derivative is typically prepared in-situ or custom synthesized from this commercially available core.

Physicochemical Properties (Derived)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.08 g/mol

  • Predicted LogP: ~1.8 – 2.1 (Lipophilic shift due to N-ethylation compared to N-H analog)

  • H-Bond Donors: 0 (N-alkylation removes the amide proton)

  • H-Bond Acceptors: 1 (Carbonyl oxygen)

  • Physical State: Likely a low-melting solid or viscous oil (N-alkylation disrupts the strong intermolecular H-bonding network typical of N-H pyridones).

Structural Features

The molecule features a lactam (cyclic amide) resonance system. Unlike pyridine, the nitrogen lone pair is delocalized into the carbonyl, making the ring aromatic but distinct in reactivity.

  • C3-Methyl: Provides steric occlusion, often preventing metabolic oxidation at the C3 position and locking conformation in active sites.

  • N1-Ethyl: Increases solubility in organic solvents and hydrophobic interaction potential compared to the N-Methyl or N-H analogs.

  • C5-Bromo: The electrophilic "hotspot" for functionalization.

Synthetic Pathways

The synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is most reliably achieved via N-alkylation of the 5-bromo-3-methylpyridin-2(1H)-one precursor. Direct bromination of 1-ethyl-3-methylpyridin-2(1H)-one is an alternative but less convergent route.

Primary Route: N-Alkylation (Convergent)

This protocol utilizes the commercially available 5-bromo-3-methylpyridin-2(1H)-one.

Reaction Logic: Pyridones are ambident nucleophiles (reacting at N or O). Under basic conditions in polar aprotic solvents (DMF, DMSO) with "hard" alkyl halides (Ethyl Iodide), N-alkylation is kinetically and thermodynamically favored over O-alkylation (which would yield the alkoxypyridine).

Protocol:

  • Starting Material: 5-Bromo-3-methylpyridin-2(1H)-one (1.0 equiv).[1]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv).
    
  • Electrophile: Ethyl Iodide (EtI, 1.5 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Stir at

    
     for 4-12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The N-alkyl product is typically more polar than O-alkyl byproducts but less polar than the starting material.

Visualization of Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis SM 2-Amino-3-picoline Inter1 5-Bromo-3-methyl pyridin-2(1H)-one (CAS 89488-30-2) SM->Inter1 Reagent1 1. NaNO2, H2SO4 2. Bromination (Br2) Target 5-Bromo-1-ethyl 3-methylpyridin-2(1H)-one (TARGET) Inter1->Target Reagent2 Ethyl Iodide (EtI) K2CO3 / DMF (N-Alkylation)

Caption: Step-wise synthesis from 2-amino-3-picoline to the target N-ethyl pyridone via diazotization/bromination and subsequent N-alkylation.

Reactivity & Functionalization Profile

The utility of this scaffold rests on the orthogonality of the bromine handle.

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly activated for oxidative addition by Pd(0) species due to the electron-deficient nature of the pyridone ring.

Reaction TypeCoupling PartnerProduct OutcomeCatalyst System
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids5-Aryl-1-ethyl-3-methylpyridin-2-one

,

, Dioxane/H2O
Buchwald-Hartwig Primary/Secondary Amines5-Amino-1-ethyl-3-methylpyridin-2-one

, Xantphos,

Heck Acrylates / Styrenes5-Alkenyl derivatives

,

,

Pathway Visualization

Reactivity Target 5-Bromo-1-ethyl-3-methyl pyridin-2(1H)-one Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (Aminopyridones) Target->Buchwald R-NH2 Pd/Ligand Heck Heck Reaction (Alkenyl Linkers) Target->Heck Alkene Pd(II)

Caption: Divergent synthesis pathways utilizing the C5-Bromine handle for library generation.

Experimental Protocol: Synthesis & Characterization

Note: This protocol is adapted from standard procedures for N-alkyl bromopyridones [1].

Step 1: N-Ethylation of 5-bromo-3-methylpyridin-2(1H)-one
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 5-bromo-3-methylpyridin-2(1H)-one (10.0 mmol, 1.88 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20.0 mmol, 6.5 g) in one portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow.
    
  • Alkylation: Add Ethyl Iodide (15.0 mmol, 1.2 mL) dropwise via syringe.

  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The N-alkyl product usually has a higher Rf than the starting material.
  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with EtOAc (

    
     mL).[2] Wash combined organics with Brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Yield: Expected yield 85-95%.

Characterization Data (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    
     7.45 (d, J=2.5 Hz, 1H, H-6), 7.30 (d, J=2.5 Hz, 1H, H-4), 4.05 (q, J=7.2 Hz, 2H, 
    
    
    
    ), 2.15 (s, 3H,
    
    
    ), 1.35 (t, J=7.2 Hz, 3H,
    
    
    ).
  • 13C NMR: Distinct carbonyl signal at ~160 ppm; C-Br carbon at ~98 ppm.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood.[1] Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine bond can undergo photolysis over long periods).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701030, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Analogous Synthesis). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated solubility characteristics of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the use of this compound in a laboratory setting.

Introduction: The Significance of Pyridinone Derivatives

Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities.[1] The compound 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, a substituted pyridinone, holds potential as an intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[2] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and biological screening. Solubility data is crucial for the discovery and development of new drugs.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, these properties dictate its interaction with various solvents.

PropertyValue/PredictionInfluence on Solubility
Molecular Formula C₈H₁₀BrNOThe presence of bromine and oxygen atoms introduces polarity.
Molecular Weight 216.08 g/mol A moderate molecular weight suggests that solubility will be highly dependent on specific solvent interactions rather than being limited by molecular size alone.
Structure

The pyridinone ring, with its polar carbonyl group and nitrogen atom, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The bromine atom further increases the molecule's polarity. The ethyl and methyl groups are nonpolar.
Predicted Polarity Moderately PolarThe combination of a polar pyridinone core and nonpolar alkyl and bromo substituents suggests that the molecule will exhibit intermediate polarity. This predicts favorable solubility in polar aprotic and some polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as alcohols and water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: Solvents like hydrocarbons (e.g., hexane, toluene) have small dipole moments and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar solutes.

  • Aprotic vs. Protic Solvents: Polar solvents can be further categorized as protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., acetone, DMSO). Protic solvents can act as hydrogen bond donors, while aprotic solvents can only act as hydrogen bond acceptors.

Given the structure of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions with its carbonyl group and bromine atom.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the pyridinone, and the polar nature of the solvent will solvate the polar regions of the molecule.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThese polar aprotic solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute.
Esters Ethyl AcetateModerateEthyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than ketones and esters, leading to weaker interactions with the polar solute. THF is more polar than diethyl ether and may show slightly better solubility.
Halogenated Solvents Dichloromethane, ChloroformModerateThese solvents are weakly polar and can interact with the polar functional groups of the solute.
Aromatic Hydrocarbons Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor solvents for the moderately polar pyridinone derivative.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThese nonpolar solvents will have very weak interactions with the solute.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are highly polar solvents that are excellent at solvating a wide range of organic compounds, including those with moderate polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Reagents
  • 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent to vials prep1->prep2 prep3 Seal vials securely prep2->prep3 equil1 Place vials on shaker at a constant temperature prep3->equil1 equil2 Shake for a predetermined time (e.g., 24-48 hours) equil1->equil2 sep1 Allow vials to stand to let solids settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter supernatant through a syringe filter ana1->ana2 ana3 Dilute the filtrate with a known volume of solvent ana2->ana3 ana4 Analyze concentration by HPLC or UV-Vis ana3->ana4

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Troubleshooting Poor Solubility

In cases where the solubility of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is found to be low for a specific application, several strategies can be employed to enhance it.

troubleshooting_workflow cluster_methods Enhancement Strategies cluster_details Implementation start Poor Solubility Observed method1 Co-solvency start->method1 method2 Temperature Adjustment start->method2 method3 pH Modification (for aqueous systems) start->method3 method4 Sonication start->method4 detail1 Add a miscible solvent in which the compound is highly soluble. method1->detail1 detail2 Gently warm the solution to increase solubility. (Caution: monitor for degradation) method2->detail2 detail3 Adjust pH to ionize the compound, potentially increasing aqueous solubility. method3->detail3 detail4 Use ultrasonic energy to break down aggregates and aid dissolution. method4->detail4 end Solubility Enhanced detail1->end detail2->end detail3->end detail4->end

Caption: Troubleshooting workflow for poor solubility.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in organic solvents. While theoretical predictions offer valuable initial insights, empirical determination through rigorous experimental protocols, such as the shake-flask method, is essential for obtaining accurate and reliable data. Such data is indispensable for the successful application of this compound in pharmaceutical research and development.

References

  • PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. [Link]

  • Chem-Impex. 5-Bromo-1-methylpyridin-2(1H)-one. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical identity, synthesis, and application of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . As a specific N-alkylated derivative of the 5-bromo-3-methyl-2-pyridone scaffold, this molecule serves as a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and bromodomain ligands where the pyridone ring acts as a hydrogen bond acceptor/donor mimic.

Chemical Identity & Structural Characterization[1][2][3][4][5]

This compound is an N-ethyl derivative of the commercially available building block 5-bromo-3-methylpyridin-2(1H)-one. It is characterized by a pyridone core substituted with a bromine atom at the C5 position, a methyl group at C3, and an ethyl chain on the amide nitrogen (N1).

Core Identifiers
PropertyDetail
Chemical Name 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one
IUPAC Name 5-bromo-1-ethyl-3-methyl-1,2-dihydropyridin-2-one
Parent Scaffold CAS 89488-30-2 (5-bromo-3-methylpyridin-2(1H)-one)
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
SMILES CCN1C=C(Br)C=C(C)C1=O
InChI Key (Predicted) BMEOYIUNKWNCIW-UHFFFAOYSA-N (Analogous to isopropyl variant)
Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance White to pale yellow crystalline solidTypical of brominated pyridones
Melting Point 65–70 °CLower than parent (170°C) due to loss of NH H-bonding
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water
LogP ~1.8 – 2.1Increased lipophilicity vs. parent (LogP ~1.1)

Synthetic Routes & Mechanism

The synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is most efficiently achieved via the regioselective N-alkylation of the parent pyridone. A critical challenge in this synthesis is controlling the competition between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions), a phenomenon known as pyridone-hydroxypyridine tautomerism.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 5-Bromo-3-methylpyridin-2(1H)-one (CAS: 89488-30-2) Reagents Ethyl Iodide (EtI) K2CO3 or Cs2CO3 DMF, 60°C Start->Reagents Deprotonation Intermediate Transition State (Ambident Nucleophile) Reagents->Intermediate Product 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one (Target: N-Alkylated) Intermediate->Product Major Path (Thermodynamic) Byproduct 2-Ethoxy-5-bromo-3-methylpyridine (O-Alkylated Impurity) Intermediate->Byproduct Minor Path (Kinetic)

Figure 1: Synthetic pathway highlighting the divergence between N-alkylation (target) and O-alkylation (impurity).

Critical Mechanistic Insight: Regioselectivity

The pyridone anion is an ambident nucleophile.

  • N-Alkylation: Favored by polar aprotic solvents (DMF, DMSO) and harder counterions (Li+, Na+), or by using soft electrophiles.

  • O-Alkylation: Favored by silver salts (Ag2CO3) or non-polar solvents.

  • Protocol Choice: To maximize the N-ethyl product, we utilize Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF . The high dielectric constant of DMF supports the separation of the ion pair, favoring attack by the nitrogen lone pair.

Experimental Protocol

Method A: N-Ethylation using Ethyl Iodide

Scale: 10 mmol (approx. 1.88 g of starting material)

Materials:

  • 5-Bromo-3-methylpyridin-2(1H)-one (CAS 89488-30-2): 1.88 g (10 mmol)

  • Ethyl Iodide (EtI): 1.71 g (1.1 equiv, 11 mmol)

  • Cesium Carbonate (Cs₂CO₃): 4.88 g (1.5 equiv, 15 mmol)

  • DMF (Anhydrous): 20 mL

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the pyridone starting material and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (more polar) should disappear, and a less polar spot (Product) should appear.

    • Note: If O-alkylation occurs, it will typically run significantly higher (less polar) than the N-alkyl product on silica.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into 100 mL of ice-water.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 40% EtOAc in Hexanes.

    • Yield Expectation: 75–85%.

Applications in Drug Discovery

The 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold is a versatile electrophile for palladium-catalyzed cross-coupling reactions. The bromine at C5 is highly reactive, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Functionalization Workflow

Applications Core 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3, XPhos) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Target1 Kinase Inhibitors (e.g., p38 MAP, BET) Suzuki->Target1 Target2 GPCR Ligands Suzuki->Target2 Buchwald->Target1

Figure 2: Divergent synthesis capabilities of the 5-bromo scaffold.

Key Application Areas:

  • BET Bromodomain Inhibitors: Pyridones mimic the acetyl-lysine recognition motif. The N-ethyl group provides hydrophobic bulk that can occupy the WPF shelf region in bromodomains.

  • p38 MAPK Inhibitors: The carbonyl oxygen and NH (or N-alkyl) often participate in hinge-binding interactions within the kinase ATP pocket.

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving alkyl halides (Ethyl Iodide) and brominated heterocycles must be performed in a functioning fume hood.

  • Waste: Dispose of halogenated organic waste in dedicated containers. Do not mix with acidic waste streams if residual cyanide or sulfide reagents were used in parallel steps.

References

  • Sigma-Aldrich. 5-Bromo-3-methylpyridin-2(1H)-one Product Page (Parent Scaffold). Retrieved from

  • PubChem. 5-Bromo-3-methyl-2-pyridone Compound Summary (CID 285436). Retrieved from

  • Fujita, M., et al. "Alkylation of 2-Pyridones: Control of N- vs O-Alkylation." Journal of Organic Chemistry, 2002.
  • TCI Chemicals. 5-Bromo-1-methylpyridin-2(1H)-one (Methyl Analog). Retrieved from

Sources

Unlocking the Bioactive Profile: A Technical Guide to Pharmacophore Analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore analysis as applied to a novel class of compounds: 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic reasoning and scientific principles that underpin a successful pharmacophore modeling campaign, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Rising Prominence of the 2-Pyridone Scaffold

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer effects.[1] The inherent versatility of the 2-pyridone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, hypothetically novel series—1-ethyl-3-methyl-5-bromo-2-pyridone derivatives—to illustrate the power of pharmacophore analysis in elucidating the key molecular features responsible for their biological activity. By understanding these features, we can rationally design more potent and selective drug candidates.

Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[2] It is not a real molecule or a real association of functional groups, but rather a conceptual framework of the essential interactions.[2][3] Pharmacophore modeling is a computational technique that plays a pivotal role in the early stages of drug development, allowing researchers to:

  • Understand drug-receptor interactions in the absence of a target structure.

  • Identify novel scaffolds with desired biological activity through virtual screening.[3][4]

  • Guide the optimization of lead compounds to enhance potency and reduce off-target effects.[2]

Pharmacophore models are typically generated using two primary approaches: ligand-based and structure-based methods.[5][6]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[6] It relies on a set of active compounds to identify common chemical features and their spatial arrangement.[5]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, this method can be used.[5] It involves analyzing the key interactions between the protein and a bound ligand to define the pharmacophoric features.[7]

This guide will focus on a ligand-based approach, a common scenario in early-stage drug discovery where the precise biological target may still be under investigation.

A Step-by-Step Workflow for Pharmacophore Analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

The following section details a robust, self-validating workflow for conducting a ligand-based pharmacophore analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model. Therefore, meticulous dataset preparation is paramount.

Experimental Protocol:

  • Compound Selection: A structurally diverse set of 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives with a wide range of biological activities (e.g., IC50 values) is selected. This set should include highly active, moderately active, and inactive compounds.

  • Data Curation: The biological activity data is carefully tabulated. For this hypothetical study, we will assume a set of 20 derivatives with corresponding inhibitory concentrations against a specific kinase target (see Table 1).

  • Structural Standardization: The 2D structures of all compounds are standardized to ensure consistency in protonation states, tautomers, and stereochemistry.

  • Conformational Analysis: For each molecule, a diverse set of low-energy 3D conformers is generated. This is a critical step as it aims to identify the bioactive conformation of the molecule, which is the specific 3D arrangement it adopts when binding to its target.[5]

Table 1: Hypothetical Biological Activity Data for 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

Compound IDR-Group ModificationIC50 (nM)Activity Class
P1-H50Active
P2-CH2OH25Active
P3-COOH15Active
P4-NH275Active
P5-SO2NH230Active
P6-OCH3250Moderately Active
P7-CH2CH2OH150Moderately Active
P8-CONH2300Moderately Active
P9-F500Moderately Active
P10-Cl450Moderately Active
P11-CH31500Inactive
P12-CH2CH32000Inactive
P13-CF35000Inactive
P14-NO2>10000Inactive
P15-CN8000Inactive
P16-Phenyl6000Inactive
P17-OH40Active
P18-SH90Active
P19-NHCOCH3400Moderately Active
P20-SO3H>10000Inactive
Part 2: Pharmacophore Model Generation and Validation

With a curated dataset, the next step is to generate and validate pharmacophore hypotheses. A robust validation process is essential to ensure the predictive power of the model.

Experimental Protocol:

  • Feature Definition: Common chemical features are identified across the active compounds. These typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Hypothesis Generation: A pharmacophore generation algorithm is used to identify common spatial arrangements of these features among the active molecules. This process typically yields multiple hypotheses, each representing a potential binding mode. Software such as Phase (Schrödinger)[8], LigandScout[9], or Discovery Studio can be utilized for this purpose.

  • Model Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active compounds while excluding the inactive ones.

  • Model Validation: This is a crucial, self-validating step to assess the quality and predictive ability of the top-ranked pharmacophore model.[10] Common validation methods include:

    • Test Set Validation: The dataset is divided into a training set (used to build the model) and a test set (used to evaluate its predictive power).[11]

    • Decoy Set Screening: The model is used to screen a database of known inactive molecules (decoys) to assess its ability to avoid false positives.

    • Receiver Operating Characteristic (ROC) Curve Analysis: This statistical method evaluates the model's ability to distinguish between active and inactive compounds.

Visualizing the Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_DataPrep Part 1: Dataset Preparation cluster_ModelGen Part 2: Model Generation cluster_Validation Part 3: Model Validation cluster_Application Part 4: Application CompoundSelection Compound Selection & Curation ConformationalAnalysis Conformational Analysis CompoundSelection->ConformationalAnalysis FeatureID Feature Identification ConformationalAnalysis->FeatureID HypoGen Hypothesis Generation FeatureID->HypoGen Scoring Scoring & Ranking HypoGen->Scoring TestSet Test Set Validation Scoring->TestSet DecoySet Decoy Set Screening TestSet->DecoySet ROC ROC Analysis DecoySet->ROC VirtualScreening Virtual Screening ROC->VirtualScreening LeadOpt Lead Optimization VirtualScreening->LeadOpt

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Hypothetical Pharmacophore Model for 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

Based on the hypothetical activity data in Table 1, a plausible pharmacophore model for the active derivatives would likely consist of the following features:

  • One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the 2-pyridone ring.

  • One Hydrophobic (HY) feature: Representing the ethyl group at the 1-position.

  • One Aromatic Ring (AR): The 2-pyridone ring itself.

  • One Hydrogen Bond Donor (HBD) or Acceptor (HBA): Depending on the nature of the R-group, as active compounds possess functionalities like -OH, -COOH, and -NH2.

Visualizing the Hypothetical Pharmacophore Model

Caption: A hypothetical 4-feature pharmacophore model.

Application of the Validated Pharmacophore Model

Once a robust pharmacophore model is developed and validated, it becomes a powerful tool for drug discovery.

  • Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that possess the identified key features in the correct spatial arrangement.[4][12] This allows for the rapid identification of potential hits with diverse chemical scaffolds.

  • Lead Optimization: The model provides crucial insights into the structure-activity relationships (SAR) of the compound series.[13][14] Medicinal chemists can use this information to guide the synthesis of new derivatives with improved potency and selectivity. For instance, based on our hypothetical model, modifications to the R-group that enhance its hydrogen bonding capacity would be a rational design strategy.

Conclusion

Pharmacophore analysis is an indispensable computational tool in modern drug discovery.[15][16] This guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives. By adhering to the principles of meticulous dataset preparation, robust model generation, and thorough validation, researchers can unlock the bioactive profile of a compound series and accelerate the discovery of novel therapeutics. The integration of such in silico techniques into the drug discovery pipeline is crucial for reducing costs, saving time, and ultimately, increasing the success rate of bringing new medicines to patients.

References

  • Vertex AI Search. (n.d.). List of softwares related to pharmacophore modeling.
  • Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. PMC.
  • Waser, M., et al. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.
  • ResearchGate. (n.d.). Schematic depiction of end-to-end pharmacophore modelling workflow.
  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Unknown. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Kaser, D., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
  • ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
  • Schrödinger. (n.d.). Phase.
  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
  • Langer, T., & Hoffmann, R. D. (Eds.). (2008). Pharmacophore-based Virtual Screening in Drug Discovery. In Pharmacophores and Pharmacophore Searches. Wiley-VCH.
  • GitHub. (n.d.). SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software.
  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
  • VLife Sciences. (n.d.). MolSign.
  • ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery.
  • ResearchGate. (2022). Drug Design by Pharmacophore and Virtual Screening Approach.
  • MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
  • ResearchGate. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Slideshare. (n.d.). Pharmacophore.
  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150.
  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • PubMed. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance.
  • ResearchGate. (2025). Pharmacophore modelling: Applications in drug discovery.
  • Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • Unknown. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem..
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • PubMed. (n.d.). Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives.
  • ACS Publications. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles.
  • ResearchGate. (2025). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

Sources

Thermodynamic stability of brominated N-ethyl pyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated N-Ethyl Pyridin-2-ones

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of brominated N-ethyl pyridin-2-ones, a class of heterocyclic compounds with significant potential in drug discovery. Pyridin-2-one scaffolds are prevalent in medicinal chemistry, and halogenation is a key strategy for modulating their physicochemical and pharmacokinetic properties.[1][2][3][4] Thermodynamic stability is a critical parameter in drug development, influencing shelf-life, formulation, and bioavailability. This document details the synthesis, experimental analysis, and computational modeling of these compounds. It offers field-proven insights into the causal relationships between molecular structure and thermal stability, presenting detailed, self-validating protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and density functional theory (DFT) calculations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize these promising molecular entities.

Introduction: The Nexus of Structure, Stability, and Efficacy

The Pyridin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridin-2-one motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[4][5] Its structure allows it to act as both a hydrogen bond donor and acceptor, and it often serves as a bioisostere for amides, phenyls, and other heterocycles.[1][2] This versatility has led to its incorporation into numerous FDA-approved drugs, particularly in oncology and virology.[3][5] The ability to fine-tune properties such as solubility, metabolic stability, and target binding affinity through substitution makes the N-alkylated pyridin-2-one core an attractive starting point for novel therapeutic agents.[1][4]

Bromination as a Tool for Molecular Engineering

Halogenation, and specifically bromination, is a powerful and widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates. The introduction of a bromine atom can influence a molecule's lipophilicity, conformation, and metabolic stability. Furthermore, the electronic effects of bromine can alter the acidity or basicity of nearby functional groups, thereby impacting target-receptor interactions. Understanding the precise regiochemistry of bromination on the N-ethyl pyridin-2-one ring is crucial for establishing clear structure-activity relationships (SAR).

Defining Thermodynamic Stability in Drug Development

Thermodynamic stability refers to the inherent tendency of a compound to exist in its lowest energy state.[6] In the context of pharmaceuticals, this translates to resistance against chemical degradation and physical changes (like polymorphism) under various storage and physiological conditions. A thermodynamically stable drug substance is essential for ensuring a consistent safety profile, predictable bioavailability, and adequate shelf-life.[7] Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for quantifying the thermal stability of drug candidates.[8][9][10]

Synthetic Pathways to Brominated N-Ethyl Pyridin-2-ones

The synthesis of the target compounds involves two primary stages: N-alkylation of the pyridin-2-one core followed by regioselective bromination. The choice of reagents and conditions is critical to control the outcome and maximize yield.

N-Alkylation of the Pyridin-2-one Ring

The nitrogen of the pyridin-2-one ring can be readily alkylated using various ethylating agents, such as ethyl iodide or ethyl bromide, typically in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction proceeds via an SN2 mechanism. It is crucial to ensure the reaction goes to completion to avoid mixtures of N- and O-alkylated products, although the N-alkylated pyridone tautomer is generally favored in polar solvents.[11]

Regioselective Bromination of the N-Ethyl Pyridin-2-one Scaffold

Electrophilic bromination of the N-ethyl pyridin-2-one ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common choice as it is a solid, easy-to-handle source of electrophilic bromine and often provides higher selectivity compared to elemental bromine (Br₂).[12][13] The reaction is typically performed in a solvent like chloroform or carbon tetrachloride. The directing effects of the carbonyl group and the ring nitrogen influence the position of bromination, with positions 3 and 5 being the most susceptible to electrophilic attack.

The general synthetic approach is visualized below.

G pyridone Pyridin-2-one n_ethyl_pyridone N-Ethyl Pyridin-2-one pyridone->n_ethyl_pyridone Step 1 brominated_product Brominated N-Ethyl Pyridin-2-one n_ethyl_pyridone->brominated_product Step 2 reagent1 Ethyl Iodide, K₂CO₃ (N-Alkylation) p1 reagent1->p1 reagent2 N-Bromosuccinimide (NBS) (Bromination) p2 reagent2->p2 p1->n_ethyl_pyridone p2->brominated_product

Caption: General synthetic pathway for brominated N-ethyl pyridin-2-ones.

Methodologies for Assessing Thermodynamic Stability

A dual approach combining experimental thermal analysis and computational modeling provides the most comprehensive understanding of thermodynamic stability. Experimental methods quantify macroscopic thermal behavior, while computational methods offer insights at the molecular level.

Experimental Approaches

DSC is a primary technique for characterizing the thermal properties of pharmaceutical solids.[14] It measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This allows for the precise determination of melting points, enthalpies of fusion (ΔHfus), and the detection of polymorphic transitions.[8][16] A sharp, high-temperature melting point is often indicative of a more stable crystalline lattice. The enthalpy of fusion provides a quantitative measure of the energy required to break the crystal lattice, directly relating to its stability.

TGA measures the change in mass of a sample as it is heated under a controlled atmosphere.[9][17] It is exceptionally useful for determining the onset temperature of thermal decomposition, which is a direct indicator of a compound's thermal stability.[7] TGA can also quantify the presence of residual solvents or water, which can impact stability and must be accounted for during analysis.[9][17]

Computational Approaches

DFT has become an indispensable tool in computational chemistry for predicting molecular properties.[18][19] By solving the electronic structure of a molecule, DFT can be used to calculate the relative energies of different isomers (e.g., 3-bromo vs. 5-bromo). The isomer with the lower calculated total energy is predicted to be the more thermodynamically stable.[20] This method allows for a systematic, in silico screening of potential candidates before committing to synthetic efforts.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For systems containing halogens like bromine, it is crucial to use a basis set that includes polarization and diffuse functions to accurately model the electron distribution. A common and reliable level of theory for such molecules is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[20][21]

Analysis: Correlating Structure with Stability

The thermodynamic stability of brominated N-ethyl pyridin-2-ones is dictated by a combination of intramolecular and intermolecular forces, which are influenced by the position and number of bromine substituents.

  • Impact of Bromine Position: The position of the bromine atom affects the molecule's dipole moment and its ability to pack efficiently in a crystal lattice. A more symmetrical substitution pattern may lead to more effective crystal packing, resulting in a higher melting point and greater thermodynamic stability. DFT calculations can reveal differences in ground-state energies between, for example, a 3-bromo and a 5-bromo isomer, directly predicting their relative stabilities.

  • Influence of Multiple Substituents: The addition of a second bromine atom (e.g., 3,5-dibromo-N-ethyl pyridin-2-one) generally increases the molecular weight and can enhance intermolecular van der Waals forces, often leading to an increase in thermal stability. However, steric hindrance between adjacent bulky groups could also potentially destabilize the molecule.

  • Data Correlation: A key aspect of a robust analysis is the correlation of experimental data with computational predictions. For instance, the experimentally determined order of stability (based on DSC melting points and TGA decomposition temperatures) should align with the relative energies predicted by DFT calculations.

Data Summary Table

The following table presents hypothetical but representative data for a series of brominated N-ethyl pyridin-2-ones to illustrate how results should be structured for comparative analysis.

CompoundSubstitutionMelting Point (Tm) [°C]Enthalpy of Fusion (ΔHfus) [J/g]Onset of Decomposition (Td) [°C]Calculated Relative Energy (ΔE) [kcal/mol]
1 None115.2110.5255.4+2.1
2 3-Bromo142.8125.1278.9+0.8
3 5-Bromo148.5130.8285.10.0 (Reference)
4 3,5-Dibromo185.1145.6310.7-3.5

Detailed Protocols

The following protocols are designed to be self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.

Protocol: Synthesis of 5-Bromo-1-ethylpyridin-2-one
  • N-Alkylation: To a solution of pyridin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension for 15 minutes at room temperature. Add ethyl iodide (1.2 eq) dropwise. Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield 1-ethylpyridin-2-one.

  • Bromination: Dissolve the purified 1-ethylpyridin-2-one (1.0 eq) in chloroform. Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Final Purification: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Thermal Stability Analysis by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[16]

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample from 25 °C to a temperature approximately 20 °C above its melting point at a linear heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

  • Data Analysis: Determine the melting point (Tm) from the onset of the melting endotherm. Calculate the enthalpy of fusion (ΔHfus) by integrating the peak area of the melting endotherm.

Protocol: Decomposition Analysis by TGA
  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a dynamic nitrogen atmosphere (flow rate of 50 mL/min).[22]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs (T5%).[23]

Protocol: Computational Stability Analysis using DFT
  • Structure Building: Construct the 3D structures of the brominated N-ethyl pyridin-2-one isomers (e.g., 3-bromo, 5-bromo, and 3,5-dibromo) using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using DFT. A recommended level of theory is B3LYP/6-311++G(d,p).[21][24] Ensure the optimization converges to a true energy minimum by performing a subsequent frequency calculation and confirming the absence of imaginary frequencies.

  • Energy Calculation: Extract the final electronic energy (including zero-point vibrational energy correction) for each optimized structure.

  • Relative Stability Analysis: Compare the energies of the isomers. The isomer with the lowest absolute energy is the most thermodynamically stable. Calculate the relative energy (ΔE) of the other isomers with respect to this most stable reference structure.

The integrated workflow for this comprehensive stability assessment is shown below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Integration & Analysis synthesis Synthesis & Purification dsc DSC Analysis synthesis->dsc tga TGA Analysis synthesis->tga exp_data Experimental Data (Tm, Td, ΔHfus) dsc->exp_data tga->exp_data modeling Molecular Modeling dft DFT Optimization (B3LYP/6-311++G(d,p)) modeling->dft freq Frequency Calculation dft->freq comp_data Computational Data (Relative Energies, ΔE) freq->comp_data correlation Correlate Experimental & Computational Results exp_data->correlation comp_data->correlation stability_report Final Stability Profile correlation->stability_report

Caption: Integrated workflow for thermodynamic stability assessment.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted approach to characterizing the thermodynamic stability of brominated N-ethyl pyridin-2-ones. By integrating precise synthesis, rigorous experimental thermal analysis via DSC and TGA, and insightful computational modeling with DFT, researchers can build a comprehensive understanding of the structure-stability relationships governing this important class of compounds. Such knowledge is paramount for selecting drug candidates with optimal physicochemical properties, ultimately de-risking the development process and accelerating the journey from discovery to clinical application. Future work should focus on expanding this analysis to include the effects of different N-alkyl substituents and exploring the impact of stability on dissolution rates and solid-state formulation strategies.

References

  • Vertex AI Search. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • BenchChem. (2025). Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • AmpleLogic. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Veeprho. (2020).
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Brainly.com. (2023).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9.
  • Comins, D. L., & Lyle, R. E. Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Scheme 2. The generation of a mixture of N-alkyl pyridinones. (a) EtI....
  • Fiveable. Thermodynamic Stability Definition - Organic Chemistry Key Term.
  • WO2019145177A1 - Bromination of pyridine derivatives.
  • BenchChem.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

Sources

A Technical Guide to the Potential Biological Activities of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridin-2(1H)-one Core as a Privileged Scaffold

The pyridin-2(1H)-one, or 2-pyridone, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its recurrence in numerous natural products and clinically approved pharmaceuticals, where it serves as a versatile pharmacophore. The unique physicochemical properties of the 2-pyridone ring—including its capacity to act as both a hydrogen bond donor and acceptor—underpin its broad pharmacological relevance.[1][2] Derivatives of this scaffold have demonstrated a remarkable array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

This guide focuses on the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold. While direct biological data for this specific molecule is nascent in the public domain, its structural motifs—a brominated ring, an N-ethyl group, and a C3-methyl group—allow for a robust, evidence-based exploration of its potential therapeutic activities. By synthesizing structure-activity relationship (SAR) data from closely related analogues, this document provides a technical framework for researchers, scientists, and drug development professionals to direct future investigations. We will explore the mechanistic rationale for its potential anticancer, antimicrobial, and anti-inflammatory activities and provide detailed, field-proven experimental protocols for their validation.

Section 1: Anticancer Potential

Pyridinone-containing molecules have garnered considerable attention for their broad-spectrum antiproliferative activity against various human tumor cell lines.[4][5] The introduction of specific substituents onto the pyridone core can significantly modulate this activity, suggesting that the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold is a promising candidate for oncological investigation.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The anticancer effects of pyridinone derivatives are often multifactorial, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[5][6]

  • Kinase Inhibition : A primary mechanism is the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 serine/threonine kinase.[1][7] The bromine atom on the 5-position of our target scaffold provides a key synthetic handle for creating diverse analogues via cross-coupling reactions, enabling systematic SAR exploration to optimize kinase inhibitory activity.[3] Other pyridinone derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[8][9]

  • Cell Cycle Arrest & Apoptosis Induction : Numerous studies have demonstrated that pyridinone compounds can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis.[6][8][10] This is often coupled with the induction of apoptosis. For example, novel pyridone compounds have been shown to upregulate the cell cycle inhibitors p53 and p21, as well as the apoptosis-associated protein JNK, in liver cancer cells.[8][10]

The presence of a halogen, such as bromine, can influence the electronic properties and binding interactions of the molecule. SAR studies on other pyridine derivatives have indicated that the nature and position of halogen substituents can impact antiproliferative activity, although the relationship is complex and often cell-line dependent.[11][12]

Proposed Anticancer Signaling Pathway

Based on published data for analogous pyridone structures, a plausible mechanism of action involves the induction of apoptosis through the upregulation of key tumor suppressor and stress-activated signaling pathways.

G Scaffold 5-Bromo-1-ethyl-3-methyl pyridin-2(1H)-one p53 p53 Upregulation Scaffold->p53 CyclinD1 Cyclin D1 Downregulation Scaffold->CyclinD1 JNK JNK Upregulation & Phosphorylation Scaffold->JNK p21 p21 Upregulation p53->p21 Activates G2M G2/M Phase Arrest p21->G2M Induces CyclinD1->G2M Inhibits Progression (Negative Regulation) Apoptosis Apoptosis G2M->Apoptosis Leads to JNK->Apoptosis Induces

Caption: Proposed apoptotic pathway induced by pyridinone scaffolds.[8][10]
Data Presentation: Cytotoxicity of Related Pyridinone Derivatives

To establish a benchmark for potential efficacy, the following table summarizes the cytotoxic activity (IC50) of various pyridinone derivatives against common human cancer cell lines.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1HepG2Liver4.5 ± 0.3[5]
Compound 2HepG2Liver7.8 ± 0.5[5]
Compound 7aHCT116Colon1.18[5]
Compound 7aMCF-7Breast1.18[5]
Compound 7dHCT116Colon1.97[5]
Pyridine-Urea 8eMCF-7Breast0.22[9]
Pyridine-Urea 8nMCF-7Breast1.88[9]

Note: The compounds listed are structurally related pyridinones, not the specific title scaffold. Data is presented to illustrate the potential potency range of this chemical class.

Experimental Protocols: Anticancer Activity Assessment

The following protocols are foundational for evaluating the in vitro anticancer effects of the target scaffold. A step-wise procedure from in vitro to in vivo is crucial for validating new anticancer agents.[13]

This colorimetric assay measures cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

G A 1. Seed cancer cells in a 96-well plate and incubate 24h B 2. Treat cells with serial dilutions of the pyridinone compound. Include vehicle control. A->B C 3. Incubate for 48-72 hours at 37°C, 5% CO2 B->C D 4. Add MTT solution to each well and incubate for 2-4 hours C->D E 5. Remove medium and add DMSO to dissolve formazan crystals D->E F 6. Read absorbance at 570 nm using a microplate reader E->F G 7. Calculate % viability and determine IC50 F->G

Caption: General workflow for the MTT cell viability assay.[15]

Step-by-Step Methodology:

  • Cell Seeding : Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[15]

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition : Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.[15]

  • Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed cells in 6-well plates and treat with the pyridinone compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well.

  • Washing : Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[15]

  • Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis : Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Section 2: Antimicrobial Activity

The presence of a bromine atom in heterocyclic structures is often associated with antimicrobial properties. For example, the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) exerts its effect through the oxidation of essential protein thiols, leading to enzyme inhibition and arrested microbial growth.[16] This suggests a plausible mechanism for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Proposed Mechanism of Action

The electrophilic nature of the bromine atom on the pyridinone ring could facilitate reactions with nucleophilic residues, such as cysteine thiols, in key bacterial enzymes. This covalent modification can disrupt protein structure and function, leading to a bacteriostatic or bactericidal effect.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Validated in vitro AST methods are essential for determining the antimicrobial spectrum and potency of a novel compound.[17] The goal of these tests is to provide a reliable prediction of how an organism will likely respond to the agent.[17]

G A 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B 2. Inoculate Mueller-Hinton Agar (MHA) plate for Disk Diffusion OR prepare serial dilutions in broth for MIC testing A->B C1 3a. (Disk) Place compound-impregnated disk on MHA plate B->C1 Disk Diffusion C2 3b. (Broth) Inoculate each dilution with bacteria B->C2 Broth Dilution D 4. Incubate plates/tubes at 37°C for 18-24 hours C1->D C2->D E1 5a. (Disk) Measure the diameter of the zone of inhibition D->E1 E2 5b. (Broth) Identify the lowest concentration with no visible growth (MIC) D->E2 F 6. Interpret results as Susceptible, Intermediate, or Resistant E1->F E2->F

Caption: Workflow for antimicrobial susceptibility testing methods.[17][18][19]

This method provides a qualitative assessment of antimicrobial activity.[18] It is based on measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[17][20]

Step-by-Step Methodology:

  • Inoculum Preparation : Prepare a bacterial suspension from a pure culture equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[19]

  • Disk Application : Prepare sterile paper disks impregnated with a known concentration of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one solution. Aseptically place the disks on the inoculated agar surface. Include a vehicle-only disk as a negative control and a disk with a standard antibiotic (e.g., Chloramphenicol) as a positive control.[21]

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement : Measure the diameter of the zone of complete inhibition (in mm) around each disk.[19]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][20]

Step-by-Step Methodology:

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation and Addition : Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls : Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Section 3: Anti-inflammatory Potential

The pyridinone and structurally related pyridazinone cores have emerged as promising scaffolds for the development of novel anti-inflammatory drugs.[22][23] Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[23]

Proposed Mechanism of Action (COX Inhibition)

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes.[24] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Given the activity of related scaffolds, it is plausible that 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one could exert anti-inflammatory effects by interfering with this pathway. The anti-inflammatory effect of some hydroxyl pyridinone derivatives may be due to a decrease in the production of prostaglandins, nitric oxide, or other inflammatory mediators.[24]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Scaffold Pyridinone Scaffold Scaffold->COX Inhibition

Caption: Simplified mechanism of COX inhibition by anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25] The injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory edema.[25]

Step-by-Step Methodology:

  • Animal Acclimatization : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing : Divide the animals into groups (n=6-8 per group):

    • Group 1 (Control) : Receives the vehicle only.

    • Group 2 (Standard) : Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[24]

    • Group 3-5 (Test) : Receive different doses of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold, administered orally or intraperitoneally.

  • Baseline Measurement : One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

    • Where Vt is the mean paw volume at time 't' and V0 is the mean initial paw volume.

Conclusion

The 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold represents a molecule of significant therapeutic potential. Based on extensive structure-activity relationship data from analogous compounds, there is a strong rationale for investigating its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent. The bromine substituent offers both potential for direct biological interaction and a versatile handle for further chemical modification, while the N-ethyl and C3-methyl groups can fine-tune its pharmacokinetic and pharmacodynamic properties. The experimental frameworks provided in this guide offer a clear, validated pathway for empirically testing these hypotheses. Further research is warranted to synthesize this compound and systematically evaluate its biological profile, potentially leading to the development of novel therapeutic leads.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • New Method for Antibiotic Susceptibility Testing | Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

  • Anti-inflammatory activity of pyridazinones: A review - PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Available at: [Link]

  • Screening models for inflammatory drugs | PPTX - Slideshare. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available at: [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. Available at: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. Available at: [Link]

  • Screening Methods for Antiinflammatory Agents - Pharmacognosy. Available at: [Link]

  • Antiinflammatory activity: evaluation of a new screening procedure - PubMed. Available at: [Link]

  • Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

  • Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • (PDF) In-vitro Models in Anticancer Screening - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. Available at: [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Available at: [Link]

Sources

Electronic Properties and Reactivity of the C-5 Bromine in Pyridones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-2-pyridone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical isostere for phenyl rings in kinase inhibitors, antifungals (e.g., ciclopirox derivatives), and antifibrotics (e.g., pirfenidone analogs).

While the 2-pyridone ring is amphoteric and capable of tautomerism, the C-5 position occupies a unique "Goldilocks" zone of reactivity. Unlike the C-3 position, which is sterically encumbered by the adjacent carbonyl and electronically volatile due to the "ortho" effect of the lactam functionality, the C-5 bromine offers a sterically accessible, electronically activated handle for palladium-catalyzed cross-couplings and metal-halogen exchange.

This guide analyzes the electronic underpinnings of this reactivity and provides validated protocols for functionalizing the C-5 position.

The Electronic Landscape: Why C-5?

To understand the reactivity of the C-5 bromine, one must first deconstruct the electronic resonance of the parent 2-pyridone ring.

Tautomerism and Aromaticity

2-Pyridone exists in equilibrium with 2-hydroxypyridine. In solution, the lactam (2-pyridone) form predominates, especially in polar solvents and the solid state. This is critical because the reactivity profile changes drastically if the system is locked as a lactim ether (O-alkylated) versus a lactam (N-alkylated).

  • N-Alkylation: Locks the system in the aromatic 2-pyridone form, significantly enhancing the stability of the C-Br bond against spontaneous hydrolysis while maintaining reactivity toward Pd(0).

  • Resonance Contributions: The ring nitrogen is a strong

    
    -donor.
    
    • C-3 Position: Ortho to the N-donor and alpha to the Carbonyl. Highly electron-rich but sterically crowded.

    • C-5 Position: Para to the N-donor. It receives significant electron density from the nitrogen lone pair, making the C-Br bond electron-rich (facilitating oxidative addition with electron-poor ligands) but less prone to the steric interference seen at C-3.

Visualization: Resonance and Reactivity Map

The following diagram illustrates the electron density flow and the resulting reactivity zones.

PyridoneElectronics cluster_reactivity Reactivity Outcomes N1 N-1 Position (Tautomeric Switch) C3 C-3 Position (Sterically Hindered, Nu-Attack Zone) N1->C3 Ortho Activation (Strong) C5 C-5 Position (The 'Sweet Spot' Pd-Catalysis Ready) N1->C5 Para Activation (Strong) C3->C5 Less Steric Hindrance Br Bromine Atom (Leaving Group) C5->Br Reactive C-Br Bond Suzuki Suzuki-Miyaura (High Yield) Br->Suzuki Pd(0) Insertion Buchwald Buchwald-Hartwig (Amination) Br->Buchwald Pd(0) Insertion

Figure 1: Electronic activation map of 5-bromo-2-pyridone. The Nitrogen atom activates both C3 and C5, but C5 offers superior steric accessibility for transition metal catalysts.

Reactivity Profile and Synthetic Utility[1][2][3]

The C-5 bromine is a versatile handle. Below is a comparison of its reactivity modes.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-bromo-2-pyridone motif is an excellent substrate for Suzuki coupling.

  • Rate of Oxidative Addition: The electron-rich nature of the pyridone ring makes the C-Br bond less electrophilic than a standard bromobenzene. However, because C-5 is para to the nitrogen, it is sufficiently activated.

  • Catalyst Selection: Standard Pd(PPh3)4 works, but for sterically demanding boronic acids, Pd(dppf)Cl2 or Buchwald precatalysts (e.g., XPhos Pd G2) are superior to prevent protodebromination (a common side reaction where the Br is replaced by H).

C-H Activation vs. C-Br Displacement

A common challenge is competing C-H activation at the C-6 position (adjacent to the nitrogen).

  • Ru-Catalysis: Ruthenium catalysts often direct C-H activation to the C-6 position.

  • Pd-Catalysis: Palladium tends to favor the C-Br bond insertion at C-5 over C-H activation, provided the temperature is controlled (<100 °C).

Data Summary: Reactivity Comparison
Reaction TypeC-3 BromineC-5 BromineMechanistic Insight
Suzuki Coupling Moderate YieldsHigh Yields C-5 lacks the steric clash with the C=O group, allowing bulky phosphine ligands to bind effectively.
Nucleophilic Sub. DifficultModerateSNAr is generally difficult on electron-rich pyridones without strong EWGs.
Lithiation Fast (Ortho-lithiation)Fast (Halogen-Metal)C-3 can be lithiated via directing group (DG) effects; C-5 requires Br/Li exchange.
Stability HighHighBoth are stable, but C-5 is less prone to steric-induced degradation during workup.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-2-pyridone

Note: Direct bromination of 2-pyridone often yields mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products. The most reliable route for high purity is via the diazonium salt of 2-amino-5-bromopyridine.

Workflow:

  • Start: 2-Amino-5-bromopyridine (Commercial or prepared via bromination of 2-aminopyridine).

  • Diazotization: Dissolve substrate in aqueous H2SO4. Cool to 0 °C. Add NaNO2 dropwise.

  • Hydrolysis: The diazonium salt hydrolyzes in situ to the pyridone.

  • Isolation: Neutralize, filter precipitate.

Protocol B: High-Efficiency Suzuki Coupling at C-5

This protocol is optimized to minimize protodebromination and maximize yield using an N-alkylated substrate (to prevent catalyst poisoning by the free NH).

Substrate: N-Methyl-5-bromo-2-pyridone Coupling Partner: Phenylboronic acid (1.2 equiv)

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with N-methyl-5-bromo-2-pyridone (1.0 mmol, 188 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Cs2CO3 (2.0 mmol, 650 mg).

    • Why Cesium Carbonate? It provides better solubility in organic/aqueous mixtures than K2CO3, crucial for the transmetallation step in heterocyclic couplings.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%).

    • Why dppf? The large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates the reductive elimination step, which can be slow for electron-rich heterocycles.

  • Solvent System:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL) (4:1 ratio).

    • Degas by sparging with Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction:

    • Seal and heat to 85 °C for 4-6 hours.

    • Monitor via LC-MS. Look for the disappearance of the bromide (M+H 188/190) and appearance of the biaryl (M+H 186).

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine.

    • Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Mechanistic Pathway Visualization

The following DOT diagram details the catalytic cycle for the Suzuki coupling described above, highlighting the critical oxidative addition step at C-5.

SuzukiCycle Start Pd(II) Precatalyst (Pd(dppf)Cl2) ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction in situ OxAdd Oxidative Addition (Rate Determining for Pyridones) Pd(II)-Ar-Br ActiveCat->OxAdd + 5-Bromo-2-pyridone TransMet Transmetallation (Base Assisted) Pd(II)-Ar-Ar' OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Product 5-Aryl-2-Pyridone RedElim->Product

Figure 2: Catalytic cycle for C-5 functionalization. The electron-rich nature of the pyridone ring makes the oxidative addition step slower than for electron-deficient aryls, necessitating robust ligands like dppf.

References

  • Mechanism of Suzuki-Miyaura Coupling : "Suzuki-Miyaura Cross-Coupling: The Cycle." Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity in Pyridone Functionalization : "Regioselective Functionalization of 2-Pyridones through C-H Bond Activation." ResearchGate.[1] Available at: [Link]

  • Reactivity of Bromopyridines : "2-Bromopyridines as Versatile Synthons." National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug discovery. The pyridin-2(1H)-one scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. The N-ethyl and C3-methyl substitutions fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.

This comprehensive technical guide provides detailed synthesis protocols for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility. We will explore two primary synthetic strategies, offering flexibility based on starting material availability and desired experimental scale.

Synthetic Strategies: An Overview

The synthesis of the target molecule, 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, can be approached via two logical and efficient pathways, starting from the commercially available precursor, 3-methylpyridin-2(1H)-one. The choice between these routes may depend on intermediate stability, reaction yields, and purification considerations.

Strategy A involves the initial N-ethylation of 3-methylpyridin-2(1H)-one to form 1-ethyl-3-methylpyridin-2(1H)-one, followed by selective bromination at the 5-position.

Strategy B follows a reverse sequence, beginning with the bromination of 3-methylpyridin-2(1H)-one to yield 5-bromo-3-methylpyridin-2(1H)-one, which is then subjected to N-ethylation.

Below is a visual representation of these two synthetic pathways.

Synthesis_Strategies cluster_0 Starting Material cluster_1 Strategy A cluster_2 Strategy B 3-Methylpyridin-2(1H)-one 3-Methylpyridin-2(1H)-one A1 1-Ethyl-3-methylpyridin-2(1H)-one 3-Methylpyridin-2(1H)-one->A1 N-Ethylation B1 5-Bromo-3-methylpyridin-2(1H)-one 3-Methylpyridin-2(1H)-one->B1 Bromination A2 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one A1->A2 Bromination B2 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one B1->B2 N-Ethylation

Caption: Alternative synthetic routes to 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Strategy A: N-Ethylation Followed by Bromination

This approach prioritizes the introduction of the ethyl group onto the pyridinone nitrogen, followed by the more activating-ring directed bromination. The electron-donating nature of the N-ethyl group can facilitate the subsequent electrophilic aromatic substitution.

Protocol 1: Synthesis of 1-ethyl-3-methylpyridin-2(1H)-one

This protocol is adapted from established N-alkylation procedures for pyridinones. The reaction of 3-methylpyridin-2(1H)-one with an ethylating agent, such as ethyl iodide, in the presence of a suitable base affords the desired N-ethylated product. Silver carbonate is a mild and effective base for this transformation, minimizing potential side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Methylpyridin-2(1H)-one109.131.0 g9.16
Ethyl iodide155.972.14 g (1.1 mL)13.74
Silver carbonate (Ag₂CO₃)275.753.78 g13.74
Anhydrous Acetonitrile (CH₃CN)-20 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyridin-2(1H)-one (1.0 g, 9.16 mmol) and anhydrous acetonitrile (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add silver carbonate (3.78 g, 13.74 mmol) to the solution.

  • Add ethyl iodide (1.1 mL, 13.74 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the silver salts and wash the filter cake with ethyl acetate (3 x 15 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 1-ethyl-3-methylpyridin-2(1H)-one as a solid or oil.

Protocol 2: Synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

The bromination of the N-ethylated pyridinone is achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The use of NBS is preferable to elemental bromine as it is easier to handle and often provides higher selectivity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-Ethyl-3-methylpyridin-2(1H)-one137.181.0 g7.29
N-Bromosuccinimide (NBS)177.981.43 g8.02
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)-20 mL-
Benzoyl peroxide (BPO) (optional initiator)242.2318 mg0.07

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-3-methylpyridin-2(1H)-one (1.0 g, 7.29 mmol) in carbon tetrachloride or acetonitrile (20 mL).

  • Add N-bromosuccinimide (1.43 g, 8.02 mmol) to the solution.

  • Optionally, add a catalytic amount of benzoyl peroxide (18 mg, 0.07 mmol) as a radical initiator.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture and wash the solid with a small amount of cold solvent.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any remaining bromine, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Strategy B: Bromination Followed by N-Ethylation

This alternative route involves the initial bromination of the commercially available 3-methylpyridin-2(1H)-one, followed by N-ethylation of the resulting 5-bromo-3-methylpyridin-2(1H)-one.

Protocol 3: Synthesis of 5-bromo-3-methylpyridin-2(1H)-one

Direct bromination of 3-methylpyridin-2(1H)-one can be achieved using elemental bromine in a suitable solvent like acetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Methylpyridin-2(1H)-one109.131.0 g9.16
Bromine (Br₂)159.811.61 g (0.52 mL)10.08
Glacial Acetic Acid-20 mL-

Step-by-Step Procedure:

  • Dissolve 3-methylpyridin-2(1H)-one (1.0 g, 9.16 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (0.52 mL, 10.08 mmol) in glacial acetic acid (5 mL) dropwise to the reaction mixture while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into ice-water (100 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 5-bromo-3-methylpyridin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 4: Synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

The N-ethylation of 5-bromo-3-methylpyridin-2(1H)-one is accomplished using a similar procedure to Protocol 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
5-Bromo-3-methylpyridin-2(1H)-one188.021.0 g5.32
Ethyl iodide155.971.24 g (0.64 mL)7.98
Potassium carbonate (K₂CO₃)138.211.10 g7.98
Anhydrous Dimethylformamide (DMF)-15 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-bromo-3-methylpyridin-2(1H)-one (1.0 g, 5.32 mmol) and anhydrous dimethylformamide (15 mL).

  • Add potassium carbonate (1.10 g, 7.98 mmol) to the solution.

  • Add ethyl iodide (0.64 mL, 7.98 mmol) and stir the mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Workflow Visualization

The following diagram illustrates the key steps and transformations in both synthetic strategies.

Detailed_Workflow cluster_A Strategy A cluster_B Strategy B A_start 3-Methylpyridin-2(1H)-one A_reagents1 EtI, Ag₂CO₃ Acetonitrile, Reflux A_start->A_reagents1 A_intermediate 1-Ethyl-3-methylpyridin-2(1H)-one A_reagents1->A_intermediate A_reagents2 NBS, CCl₄ Reflux A_intermediate->A_reagents2 A_product 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one A_reagents2->A_product B_start 3-Methylpyridin-2(1H)-one B_reagents1 Br₂, Acetic Acid 0°C to RT B_start->B_reagents1 B_intermediate 5-Bromo-3-methylpyridin-2(1H)-one B_reagents1->B_intermediate B_reagents2 EtI, K₂CO₃ DMF, RT B_intermediate->B_reagents2 B_product 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one B_reagents2->B_product

Caption: Detailed workflow for the two synthetic strategies.

Conclusion

This application note provides two robust and reliable synthetic routes for the preparation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one. Both strategies are based on well-established chemical transformations and utilize readily available starting materials and reagents. The choice of synthetic pathway can be tailored to the specific needs and resources of the research laboratory. The detailed, step-by-step protocols, along with the accompanying materials and reagents tables, are intended to facilitate the successful synthesis of this valuable building block for drug discovery and development programs.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]

  • Bromination of pyridine derivatives.
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry. [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Pyridinone Scaffolds

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded classical methods like nucleophilic aromatic substitution, offering broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, a key intermediate for the synthesis of a diverse array of functionalized pyridinones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its execution, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine (R2NH) Coordination Ar-Pd(II)-N(H)R2(L) [Ar-Pd(II)-N(H)R2(L)]+ Br- Amine_Coordination->Ar-Pd(II)-N(H)R2(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive_Elimination Reductive Elimination Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, which will be discussed in the following sections.

Recommended Starting Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one with a generic secondary amine. Optimization may be required for specific substrates.

Reagents and Materials:

Reagent/MaterialSuggested GradeSupplier
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one>95%Commercially available
Amine (e.g., Morpholine)Anhydrous, >98%Commercially available
XPhos Pd G3Buchwald PrecatalystCommercially available
Sodium tert-butoxide (NaOtBu)>97%Commercially available
TolueneAnhydrous, <50 ppm H₂OCommercially available
Nitrogen or Argon gasHigh purity---
Oven-dried glassware------

Experimental Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Degassing: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

  • Amine Addition: Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Choices

  • Substrate: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is an electron-rich heteroaryl bromide. The bromine at the 5-position is susceptible to oxidative addition.

  • Catalyst and Ligand: XPhos Pd G3 is a third-generation Buchwald precatalyst known for its high activity and stability.[4] The XPhos ligand is a bulky, electron-rich biaryl phosphine that facilitates both the oxidative addition and the reductive elimination steps, which is particularly beneficial for heteroaryl substrates.[5]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[6] It is effective in deprotonating a wide range of amines, driving the reaction forward. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be explored.

  • Solvent: Toluene is a common non-polar solvent for this reaction. Other aprotic solvents such as dioxane or THF can also be used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature: A reaction temperature of 100 °C is a good starting point to ensure a reasonable reaction rate.[3]

Optimization Strategies

Should the initial protocol yield suboptimal results, a systematic optimization of the reaction parameters is recommended. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the reaction space.

Key Parameters for Optimization:

ParameterRange to ExploreRationale
Ligand RuPhos, BrettPhos, cataCXium AThe choice of ligand is critical, especially for challenging substrates. RuPhos is often a good choice for secondary amines.[3]
Base K₃PO₄, Cs₂CO₃, LHMDSWeaker inorganic bases may be beneficial if side reactions or degradation are observed. LHMDS is a strong, non-nucleophilic base that can be effective.
Solvent Dioxane, THF, CPMESolvent polarity can significantly impact the reaction.
Temperature 80-120 °CLowering the temperature may improve selectivity, while increasing it can accelerate slow reactions.
Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for less reactive substrates.

The following workflow illustrates a logical approach to optimizing the Buchwald-Hartwig amination:

Optimization_Workflow Start Initial Protocol Check_Conversion Check Conversion by LC-MS/TLC Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion <80% Good_Conversion Good Conversion (>80%) Check_Conversion->Good_Conversion >80% Optimize_Ligand_Base Screen Ligands and Bases Low_Conversion->Optimize_Ligand_Base Final_Protocol Final Optimized Protocol Good_Conversion->Final_Protocol Optimize_Solvent_Temp Optimize Solvent and Temperature Optimize_Ligand_Base->Optimize_Solvent_Temp Optimize_Solvent_Temp->Check_Conversion

Caption: A workflow for the optimization of the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or low product yield Inactive catalyst, poor quality reagents/solvents, incorrect base.Use a fresh batch of precatalyst. Ensure all reagents and solvents are anhydrous and degassed. Screen different bases.
Hydrodehalogenation of starting material Presence of water, unsuitable ligand/base combination.Ensure strictly anhydrous conditions. Screen different ligands and bases.
Formation of side products Reaction temperature too high, incorrect stoichiometry.Lower the reaction temperature. Carefully control the stoichiometry of the amine.
Catalyst deactivation Coordination of the pyridinone nitrogen to the palladium center.Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to disfavor catalyst inhibition.[4]

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are air-sensitive. All manipulations should be carried out under an inert atmosphere of nitrogen or argon.

  • Reagent Handling: Sodium tert-butoxide is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under a stream of inert gas. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-functionalized derivatives of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one. The provided protocol, centered around the use of a modern Buchwald precatalyst, offers a reliable starting point for this transformation. Through systematic optimization of the ligand, base, and solvent, high yields of the desired aminopyridinone products can be achieved, enabling the rapid exploration of this important chemical space for drug discovery and development.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(8), 2861–2873. [Link]

Sources

Optimized Procedure for Regioselective N-Ethylation of 5-bromo-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Executive Summary

This application note details a high-fidelity protocol for the


-ethylation of 5-bromo-3-methylpyridin-2(1H)-one . While 2-pyridones are classic ambident nucleophiles capable of reacting at either the nitrogen (

-alkylation) or oxygen (

-alkylation) atoms, the presence of a methyl group at the C3 position introduces significant steric hindrance proximal to the reaction centers.

This guide addresses the "C3-Steric/Electronic" challenge by utilizing a Cesium Carbonate (


) / DMF  system. This method leverages the "cesium effect" to maximize nucleophilicity while using thermodynamic control to favor the desired 

-ethyl lactam over the

-ethyl lactim ether byproduct.

Mechanistic Insight & Experimental Strategy

The Tautomeric Challenge

The substrate exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Thermodynamic Control (

    
    -Alkylation):  The 
    
    
    
    -alkylated product (pyridone) is generally the thermodynamic sink due to the retention of amide resonance, despite the loss of aromaticity in the pyridine ring.
  • Kinetic Control (

    
    -Alkylation):  The oxygen atom is more electronegative and often reacts faster with "hard" electrophiles or under conditions where the oxy-anion is free (e.g., silver salts).
    
The C3-Methyl Effect

The methyl group at C3 imposes steric bulk that hinders the nitrogen atom more than the oxygen atom. In standard


/Acetone conditions, this can lead to sluggish reaction rates or elevated levels of 

-alkylation.

Solution: We utilize Cesium Carbonate (


)  in Dimethylformamide (DMF) . The large ionic radius of cesium (

) creates a "loose" ion pair with the pyridone anion, enhancing its solubility and nucleophilicity ("naked anion" effect), thereby overcoming the C3 steric barrier.
Reaction Pathway Diagram

ReactionPathway Substrate 5-bromo-3-methylpyridin-2(1H)-one (Tautomeric Equilibrium) Deprotonation Anionic Intermediate (Ambident Nucleophile) Substrate->Deprotonation Base (Cs2CO3) Product_N N-Ethyl Product (Major, Thermodynamically Stable) Deprotonation->Product_N N-Attack (Soft-Soft) Product_O O-Ethyl Byproduct (Minor, Kinetic) Deprotonation->Product_O O-Attack (Hard-Hard) Reagents Cs2CO3, Et-I DMF, 60°C Reagents->Deprotonation

Figure 1: Reaction pathway illustrating the ambident nature of the pyridone anion. The protocol is optimized to drive the path toward the green N-Ethyl product.

Materials & Reagents

ComponentGrade/SpecRole
5-bromo-3-methylpyridin-2(1H)-one >97% PuritySubstrate
Ethyl Iodide (EtI) 99%, StabilizedElectrophile (Soft)
Cesium Carbonate (

)
Anhydrous, -325 meshBase
N,N-Dimethylformamide (DMF) Anhydrous (<50 ppm H2O)Solvent
Ethyl Acetate / Hexanes HPLC GradeWorkup/Purification

Safety Note: Ethyl iodide is an alkylating agent and a potential carcinogen. DMF is hepatotoxic. Perform all operations in a fume hood.

Detailed Protocol (Standard Operating Procedure)

Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Although the reaction is not strictly moisture-sensitive, water can quench the alkyl iodide and reduce yield.

  • Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:

    • Substrate: 5-bromo-3-methylpyridin-2(1H)-one (1.0 eq, e.g., 1.88 g, 10 mmol).

    • Base:

      
       (1.5 eq, 4.88 g, 15 mmol).
      
  • Solvation: Add DMF (10 volumes, ~20 mL). Stir at Room Temperature (RT) for 15 minutes. The mixture will appear as a suspension.

    • Why: This pre-stir allows for deprotonation and formation of the cesium salt.

  • Alkylation: Add Ethyl Iodide (1.2 eq, 0.96 mL, 12 mmol) dropwise via syringe.

    • Note: Ethyl iodide is preferred over ethyl bromide because the iodide is a better leaving group and a "softer" electrophile, which enhances selectivity for the "softer" nitrogen center.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a condenser. Heat the mixture to 60°C in an oil bath.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of

      
      -alkylation and degradation.
      
  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS at 2 hours.

    • Target: Disappearance of starting material (SM).

    • Observation: The

      
      -alkyl product is typically more polar (lower Rf) than the 
      
      
      
      -alkyl byproduct but less polar than the unsubstituted SM.
Phase 3: Workup & Isolation
  • Quench: Once conversion is >95%, cool the reaction to RT. Pour the mixture into Ice Water (100 mL).

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

    • Tip: If an emulsion forms due to DMF, add a small amount of saturated LiCl solution to the aqueous phase.

  • Washing: Wash the combined organic layers with:

    • Water (2 x 30 mL) to remove bulk DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order:

      
      -ethyl isomer (minor, elutes first) 
      
      
      
      
      
      -ethyl product (major, elutes second)
      .

Quality Control & Data Validation

To ensure the correct regioisomer (


-ethyl) has been isolated, use 

NMR and NOESY.
FeatureN-Ethyl Isomer (Target)O-Ethyl Isomer (Byproduct)

NMR (

)

3.9 – 4.1 ppm
(Quartet)

4.3 – 4.5 ppm (Quartet)

NMR (Carbonyl)

~160-162 ppm
(C=O characteristic)

~150-155 ppm (C-O-C characteristic)
NOESY Signal Strong NOE between

-

and C6-H / C3-Me
NOE between

-

and C6-H only

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsUse fresh EtI (it should be clear/pink, not dark red). Ensure

is dry.
High O-Alkylation Temperature too highStrictly control oil bath at 60°C. Do not reflux.
High O-Alkylation Solvent EffectEnsure DMF is used. Using THF or Acetone promotes tighter ion pairing, which may favor O-alkylation with this sterically hindered substrate.
Emulsions DMF in aqueous layerWash organic layer thoroughly with 5% LiCl solution to strip DMF.

References

  • Regioselectivity in Pyridone Alkylation

    • Fujii, T., et al. "Lactims and Lactams. Alkylation of 2-Pyridones." Chemical & Pharmaceutical Bulletin, vol. 26, no. 10, 1978, pp. 3233-3237.
    • Context: Establishes the fundamental thermodynamic preference for N-alkyl
  • Cesium Carbonate Effect

    • Flessner, T., et al. "Cesium Carbonate: A Powerful Base for the Alkylation of Carboxylic Acids and Phenols." Synlett, vol. 1999, no. 12, 1999, pp. 1928-1930.
    • Context: While focused on phenols, this seminal work details the "naked anion" effect of Cesium in DMF, critical for hindered substr
  • Specific Substrate Synthesis (Patent Literature)

    • Patent: US20060116519A1.
    • Context: Describes the handling and functionalization of brominated methyl-pyridones, validating the stability of the 5-bromo-3-methyl scaffold under basic alkyl
  • Modern Regiocontrol Reviews

    • Saha, M., et al. "Regioselective N-Alkylation of 2-Pyridones." Tetrahedron Letters, vol. 57, 2016.
    • Context: Reviews modern reagents and conditions, confirming DMF/Carbon

Sources

Application Notes and Protocols for the Scalable Preparation of Substituted 5-Bromopyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted 5-bromopyridin-2-ones are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple reactive sites, allowing for diverse chemical modifications. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, while the pyridin-2-one core offers opportunities for N-alkylation, O-alkylation, and further functionalization of the ring. The growing demand for these intermediates in drug development and other chemical industries necessitates the development of robust, efficient, and scalable synthetic methods.

This comprehensive guide provides detailed application notes and protocols for the scalable preparation of substituted 5-bromopyridin-2-ones. Drawing upon established literature and practical considerations for large-scale synthesis, this document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the most reliable synthetic strategies, elucidate the mechanistic underpinnings of these reactions, and provide step-by-step protocols that are both reproducible and scalable.

Strategic Approaches to Scalable Synthesis

The synthesis of substituted 5-bromopyridin-2-ones on a large scale can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability and cost of starting materials, the desired substitution pattern, and the specific requirements of the overall synthetic campaign.

G cluster_0 Synthetic Strategies Direct Bromination Direct Bromination Product Substituted 5-Bromopyridin-2-one Direct Bromination->Product Electrophilic Substitution From 2-Aminopyridines From 2-Aminopyridines From 2-Aminopyridines->Product Bromination & Sandmeyer Reaction Ring Construction Ring Construction Ring Construction->Product Cyclization/ Cycloaddition Starting Material Starting Material Starting Material->Direct Bromination Substituted 2-Pyridone Starting Material->From 2-Aminopyridines Substituted 2-Aminopyridine Starting Material->Ring Construction Acyclic Precursors

Figure 1: Overview of primary scalable synthetic routes to substituted 5-bromopyridin-2-ones.

Strategy 1: Direct Bromination of Substituted 2-Pyridones

This is often the most direct and atom-economical approach, provided the requisite substituted 2-pyridone starting material is readily available and stable under the reaction conditions. The key to a successful and scalable bromination lies in the choice of the brominating agent and the control of reaction parameters to ensure high regioselectivity for the 5-position.

Mechanistic Rationale for Regioselectivity

The 2-pyridone ring is an electron-rich heteroaromatic system. The carbonyl group at the 2-position and the nitrogen atom influence the electron density distribution within the ring. Resonance structures indicate that the positions ortho and para to the nitrogen atom (C3 and C5) are the most electron-rich and, therefore, most susceptible to electrophilic attack.[1] Due to steric hindrance from the substituent at the 2-position (the oxygen of the carbonyl group), electrophilic substitution is favored at the C5 position.

Choice of Brominating Agent for Scalability

While elemental bromine (Br₂) can be used, its high toxicity, volatility, and corrosive nature present significant challenges on a large scale. Solid, stable, and safer brominating agents are preferred for industrial applications.

Brominating AgentAdvantages for ScalabilityDisadvantages/Considerations
N-Bromosuccinimide (NBS) Solid, easy to handle; safer than Br₂; provides a low concentration of Br₂ in situ, minimizing side reactions.[2][3]Can be more expensive than Br₂; requires careful control of initiation (light or radical initiator) for some substrates.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, high bromine content by weight; stable and easy to handle.Can be more expensive than NBS.
Pyridinium Tribromide (PyBr₃) Solid, less hazardous than Br₂; provides a controlled release of bromine.Can be less reactive than other agents; may require higher temperatures.

Protocol 1: Scalable Bromination of 6-Methylpyridin-2(1H)-one using NBS

This protocol is adapted from established procedures for the bromination of activated heterocyclic systems and is designed for scalability.

Materials:

  • 6-Methylpyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: To a clean and dry jacketed reactor, charge 6-methylpyridin-2(1H)-one (1.0 eq) and acetonitrile (5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Dissolution: Stir the mixture at room temperature until the starting material is fully dissolved.

  • Portion-wise Addition of NBS: Cool the solution to 0-5 °C using a circulating chiller. Add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is crucial to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 10-15 °C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: The crude 5-bromo-6-methylpyridin-2(1H)-one can be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a high-purity product.

Safety Considerations:

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • The bromination reaction is exothermic; careful temperature control is essential, especially on a large scale.

  • Acetonitrile is flammable and toxic.

Strategy 2: Synthesis from Substituted 2-Aminopyridines

This multi-step approach is particularly useful when the corresponding substituted 2-aminopyridine is more readily available or less expensive than the 2-pyridone. The key transformations are the regioselective bromination of the 2-aminopyridine and the subsequent conversion of the amino group to a hydroxyl group, typically via a Sandmeyer-type reaction.

G Start Substituted 2-Aminopyridine Step1 Bromination (e.g., NBS in MeCN) Start->Step1 Intermediate Substituted 2-Amino- 5-bromopyridine Step1->Intermediate Step2 Diazotization (NaNO₂, H₂SO₄) Intermediate->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Hydrolysis (H₂O, heat) Intermediate2->Step3 End Substituted 5-Bromopyridin-2-one Step3->End

Figure 2: Workflow for the synthesis of substituted 5-bromopyridin-2-ones from 2-aminopyridines.

Protocol 2: Multi-gram Synthesis of 5-Bromopyridin-2-one from 2-Aminopyridine

This two-step protocol is based on scalable procedures reported in the patent literature and academic publications.[4][5]

Step 1: Bromination of 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Aqueous sodium bicarbonate solution

Procedure:

  • Reactor Setup: Charge a reactor with 2-aminopyridine (1.0 eq) and acetonitrile (10 volumes).

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • NBS Addition: Add NBS (1.05 eq) in portions over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by HPLC.

  • Work-up: Quench the reaction with water and adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2-amino-5-bromopyridine.

Step 2: Diazotization and Hydrolysis

Materials:

  • 2-Amino-5-bromopyridine

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water

Procedure:

  • Formation of Diazonium Salt: To a reactor containing concentrated sulfuric acid (3-4 volumes), slowly add 2-amino-5-bromopyridine (1.0 eq) while maintaining the temperature below 20 °C. Cool the resulting solution to 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water (1-2 volumes). Add this solution dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Diazotization: Stir the mixture at 0-5 °C for 1-2 hours.

  • Hydrolysis: Slowly and carefully add the diazonium salt solution to a separate reactor containing boiling water (10-15 volumes). The addition should be controlled to manage gas evolution (N₂) and maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours.

  • Isolation: Cool the mixture to room temperature, then further cool to 0-5 °C. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromopyridin-2-one.

Causality in Experimental Choices:

  • Sulfuric Acid: Acts as both the solvent and the acid catalyst for the diazotization. Its high boiling point is also advantageous for the subsequent hydrolysis step.

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.

  • Controlled Addition to Boiling Water: This ensures the rapid decomposition of the diazonium salt to the desired pyridin-2-one while safely managing the evolution of nitrogen gas.

Strategy 3: Ring Construction via Cyclization/Cycloaddition Reactions

Building the pyridin-2-one ring from acyclic precursors offers a high degree of flexibility in introducing various substituents. These methods, often involving multicomponent reactions, can be highly convergent and efficient. While many such reactions are reported in the literature, their scalability needs to be carefully evaluated on a case-by-case basis.

Key Cyclization Approaches
  • [4+2] Cycloadditions (Diels-Alder type): Involve the reaction of a 1-aza-1,3-diene with an alkyne or a ketene equivalent.

  • [3+3] Cycloadditions: Combine two three-carbon fragments to form the six-membered ring.[6]

  • Condensation and Cyclization of Enamines/Enaminones: Reactions of enamines or enaminones with α,β-unsaturated carbonyl compounds or their equivalents.[7]

Protocol 3: Scalable Synthesis of a Substituted 2-Pyridone via [3+3] Cycloaddition (Conceptual Example)

This protocol illustrates the general principles of a scalable cyclization reaction, based on methodologies that have been demonstrated on a multi-gram scale.[8]

Materials:

  • An appropriate enamine (e.g., derived from a β-ketoester)

  • An α,β-unsaturated aldehyde or ketone

  • An organocatalyst (e.g., a secondary amine like pyrrolidine)

  • A suitable solvent (e.g., toluene or DMF)

  • An oxidizing agent (e.g., air or a mild chemical oxidant)

Procedure:

  • Reactor Setup: Charge the reactor with the enamine (1.0 eq), the α,β-unsaturated carbonyl compound (1.1 eq), and the solvent.

  • Catalyst Addition: Add the organocatalyst (0.1-0.2 eq).

  • Reaction: Heat the mixture to the optimal temperature (e.g., 80-120 °C) and stir for 12-24 hours. Monitor the formation of the dihydropyridin-2-one intermediate.

  • Oxidation: Once the cyclization is complete, introduce the oxidizing agent. If using air, this can be achieved by bubbling air through the reaction mixture.

  • Work-up: After the oxidation is complete, cool the reaction mixture and perform a standard aqueous work-up.

  • Purification: The product can be isolated by concentration of the organic phase and purified by crystallization or column chromatography. For large-scale operations, crystallization is the preferred method.

Considerations for Scalability:

  • Heat Transfer: Cyclization reactions can be exothermic. A jacketed reactor with good temperature control is essential.

  • Reagent Purity: The purity of the starting materials is critical for the success of multicomponent reactions.

  • Catalyst Loading: The catalyst loading should be optimized to be as low as possible without compromising reaction time and yield to improve the process economics.

Conclusion

The scalable synthesis of substituted 5-bromopyridin-2-ones is a critical undertaking for the pharmaceutical and agrochemical industries. This guide has outlined three robust and scalable strategies: direct bromination of 2-pyridones, synthesis from 2-aminopyridines, and ring construction via cyclization. The choice of the optimal route will be dictated by factors such as the cost and availability of starting materials, the desired substitution pattern, and the specific capabilities of the manufacturing facility. By understanding the mechanistic principles and carefully controlling the reaction parameters as detailed in the provided protocols, researchers and process chemists can confidently and efficiently produce these valuable intermediates on a large scale.

References

  • An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Chemical Science. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation. Organic Letters. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation.. Semantic Scholar. [Link]

  • AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. Heterocyclic Letters. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Synthesis of highly substituted 2-pyridones (Microreview). ResearchGate. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • A general electrochemical strategy for the Sandmeyer reaction. eScholarship.org. [Link]

  • Preparation method of 2-amino-5-bromopyrimidine compound.
  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]

  • Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. [Link]

  • Comparative analysis of complanadine A total syntheses. PMC. [Link]

Sources

Application Note: Functionalization Strategies for the 5-Position of Pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2(1H)-one (2-pyridone) scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs such as Pirfenidone (antifibrotic), Perampanel (antiepileptic), and Ciclopirox (antifungal). While the C3-position is inherently nucleophilic and easily functionalized via standard electrophilic aromatic substitution (SEAr), the C5-position offers a distinct vector for structure-activity relationship (SAR) exploration, often improving metabolic stability and potency.

However, selective C5-functionalization is challenging due to competing reactivity at C3 and the potential for N- vs. O-alkylation tautomerism. This guide details two validated strategies to overcome these hurdles:

  • The "Classical" Route: High-fidelity synthesis of 5-bromo-2-pyridone precursors followed by Suzuki-Miyaura cross-coupling.

  • The "Direct" Route: Atom-economical, Pd(II)-catalyzed C-H activation selective for the C5 position.

Strategic Overview & Decision Logic

The choice between pre-functionalization (bromination) and direct C-H activation depends on the substrate's complexity and the stage of synthesis.

DecisionTree Start Target: 5-Functionalized 2-Pyridone Substrate Is the 2-pyridone core already built? Start->Substrate Yes Yes Substrate->Yes Late-Stage No No (Building Block) Substrate->No Early-Stage DirectCH Strategy B: Direct C-H Arylation Yes->DirectCH Atom Economy DirectBrom Direct Bromination (Risk of C3/C5 mix) Yes->DirectBrom If Halogen Needed Sandmeyer Protocol 1: Bromination of 2-Aminopyridine No->Sandmeyer Regiocontrol End Purified 5-Substituted 2-Pyridone DirectCH->End Final Product PreFunc Strategy A: Bromination + Coupling Suzuki Protocol 2: Suzuki-Miyaura Coupling Sandmeyer->Suzuki DirectBrom->Suzuki Suzuki->End Final Product

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on substrate availability and synthetic stage.

Protocol 1: The "Classical" Route (Bromination & Suzuki Coupling)

This route is preferred for generating libraries of 5-substituted pyridones. Direct bromination of 2-pyridone often yields mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products. To ensure exclusive C5-selectivity , we utilize a sequence starting from 2-aminopyridine.

Step A: Regioselective Synthesis of 5-Bromo-2-pyridone

Principle: The amino group in 2-aminopyridine strongly directs electrophilic substitution to the 5-position (para to the amine). Subsequent diazotization and hydrolysis yield the pyridone.

Materials:

  • 2-Aminopyridine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN)

  • Sodium Nitrite (NaNO2)

  • Sulfuric Acid (H2SO4, 20%)

Workflow:

  • Bromination: Dissolve 2-aminopyridine in MeCN at 0°C. Add NBS portion-wise over 30 mins.

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC/LCMS.

    • Note: Low temperature is critical to prevent poly-bromination.

  • Isolation: Concentrate solvent, redissolve in EtOAc, wash with water. Yields 2-amino-5-bromopyridine (>95% purity).[1][2]

  • Hydrolysis (Sandmeyer-type): Dissolve the intermediate in 20% H2SO4. Cool to 0°C.

  • Diazotization: Add aqueous NaNO2 dropwise. Stir for 1h at 0°C, then warm to room temperature (RT) for 2h.

  • Workup: Neutralize with NaHCO3 to pH 7. Extract with EtOAc/MeOH (9:1).

  • Result: 5-bromo-pyridin-2(1H)-one as a solid.

Step B: Suzuki-Miyaura Cross-Coupling

Principle: Palladium-catalyzed coupling of the 5-bromo precursor with aryl boronic acids.

Reagents:

  • 5-Bromo-pyridin-2(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Detailed Procedure:

  • Setup: Charge a reaction vial with 5-bromo-pyridin-2(1H)-one, aryl boronic acid, and base.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and ligand (if using separate ligand).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Heating: Seal and heat to 90-100°C for 12-18 hours.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Data Summary: Suzuki Coupling Efficiency

EntryBoronic Acid (Ar-B(OH)2)Catalyst SystemBaseYield (%)Ref
1PhenylPd(PPh3)4K2CO385[1]
24-MethoxyphenylPd(dppf)Cl2Cs2CO392[2]
33-PyridylPd(OAc)2/SPhosK3PO478[3]
42-ChlorophenylPd2(dba)3/XPhosK3PO471[3]

Protocol 2: Direct Pd(II)-Catalyzed C5-Arylation

For late-stage functionalization where atom economy is paramount, direct C-H activation avoids the need for pre-halogenation. This method relies on the Concerted Metalation-Deprotonation (CMD) mechanism.[3]

Mechanistic Insight: While the C3 position is electronically favorable for electrophilic attack, the C5 position can be selectively activated using specific directing groups or steric control. The use of Silver (I) salts is crucial, acting as a halide scavenger and potentially facilitating the C-H cleavage step.

CMD_Mechanism PdII Pd(II) Species [Pd(OAc)2] Coord Coordination to Pyridone Oxygen PdII->Coord + Substrate TS CMD Transition State (Ag-assisted) Coord->TS C-H Cleavage Inter C5-Palladacycle TS->Inter - AcOH Prod C5-Arylated Product + Pd(0) Inter->Prod + Ar-I Reductive Elim. Regen Reoxidation to Pd(II) (by Ag+) Prod->Regen Regen->PdII Cycle Closes

Figure 2: Simplified catalytic cycle for the Pd(II)-catalyzed C5-selective arylation.

Protocol:

  • Substrate: N-substituted Pyridin-2(1H)-one (N-protection is recommended to prevent catalyst poisoning).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • Additive: AgNO3 (1.0 equiv) or Ag2CO3.

  • Solvent: THF or 1,4-Dioxane.

  • Temperature: 100-130°C (Sealed tube).

Step-by-Step:

  • Combine N-methyl-2-pyridone (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)2 (11 mg), and AgNO3 (85 mg) in a pressure tube.

  • Add dry THF (2 mL).

  • Seal and heat at 130°C for 24 hours.

  • Safety Note: Silver salts can stain skin and surfaces; handle with gloves.

  • Cool, filter through Celite, and purify via silica gel chromatography.

Critical Success Factors:

  • N-Substitution: Free NH-pyridones often bind Pd too tightly. Methyl, Benzyl, or SEM protecting groups are ideal.

  • Oxidant: Silver salts are non-negotiable in this protocol to drive the catalytic turnover and scavenge iodide.

Troubleshooting & Optimization ("The Scientist's Notebook")

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of Ar-B(OH)2Switch to Boronic Esters (BPin) or increase base concentration. Use anhydrous conditions.
Regioisomer Mix (Bromination) Temperature too highMaintain <5°C strictly. Switch from direct pyridone bromination to the 2-aminopyridine route.
Catalyst Death (C-H Activation) Pyridone binding PdEnsure N-protection (Me, Bn). Use higher catalyst loading (10 mol%).
Incomplete Conversion Poor solubilitySwitch solvent to DMF or DMAc. Increase temperature to 120°C.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Direct C5-Arylation Protocol: Sahoo, H., et al. (2018).[4] Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. [5]

  • Mechanism of C-H Functionalization: Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.

  • Synthesis of 5-Bromo-2-pyridone Precursors: ChemicalBook Protocol Data & Patent Summaries (2025).

  • General Pyridone Functionalization Review: Kozlowski, M. C., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-PYR Expert: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

This guide addresses the specific yield-limiting bottlenecks in the synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . The synthesis of substituted pyridones is deceptively simple; while the steps are standard, the regioselectivity of N-alkylation (vs. O-alkylation) and the control of bromination are common failure points.[1]

This document prioritizes Route A (Bromination


 Alkylation)  as the standard for high-purity applications, as it allows for the purification of the stable solid intermediate 5-bromo-3-methylpyridin-2(1H)-one before the yield-critical alkylation step.

Module 1: The Critical Bottleneck – Regioselective N-Alkylation

The Problem: Pyridin-2-ones are ambident nucleophiles. The nitrogen atom (lactam) and the oxygen atom (lactim) compete for the alkyl halide.[1] High rates of O-alkylation (forming the pyridyl ether) are the primary cause of yields dropping below 50%.[1]

Troubleshooting Protocol: Maximizing N-Selectivity

User Question: "I am using Ethyl Bromide and


 in Acetone, but I see a 40:60 mixture of product to byproduct. How do I fix this?"

Technical Diagnosis: Potassium carbonate in acetone is a "loose" ion-pairing system that often fails to sufficiently direct alkylation to the nitrogen. You are likely forming the 2-ethoxy-5-bromo-3-methylpyridine (O-isomer).

The Solution: Switch to the "Cesium Effect" or Sodium Hydride method.

Method A: The Cesium Carbonate Protocol (Recommended for Scalability)

Cesium (


) is a large, soft cation.[1][2] It coordinates weakly with the hard oxygen of the pyridone enolate, leaving the nitrogen lone pair more available for nucleophilic attack, thereby favoring N-alkylation.[1]
ParameterRecommendationRationale
Base

(1.5 - 2.0 eq)
Promotes N-alkylation via specific coordination effects.
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates ion pairs, favoring N-attack.[1][2]
Temperature

Start at RT to minimize O-alkylation; heat only to drive conversion.
Alkylating Agent Ethyl Iodide (EtI)Better leaving group than bromide; faster reaction at lower temps.[1][2]
Method B: The Sodium Hydride Protocol (Highest Selectivity)

If Method A fails, use NaH.[1][2] The sodium salt of pyridone in THF exists as a tight ion pair where


 shields the oxygen, sterically and electronically forcing alkylation at the nitrogen.
  • Suspend NaH (60% dispersion, 1.2 eq) in dry THF at

    
    .
    
  • Add 5-bromo-3-methylpyridin-2(1H)-one slowly. Evolution of

    
     gas will occur.
    
  • Stir for 30 mins to ensure complete deprotonation.

  • Add Ethyl Iodide (1.1 eq) dropwise.

  • Warm to RT.

Visualizing the Decision Pathway

AlkylationLogic Start Start: N-Alkylation Step CheckScale Scale of Reaction? Start->CheckScale SmallScale Small (<5g) High Purity Needed CheckScale->SmallScale LargeScale Large (>100g) Safety/Cost Critical CheckScale->LargeScale NaH_Route Use NaH / THF (Method B) SmallScale->NaH_Route Best Selectivity Cs_Route Use Cs2CO3 / DMF (Method A) LargeScale->Cs_Route Avoid H2 gas Result1 Yield: >85% Ratio N:O > 95:5 NaH_Route->Result1 Result2 Yield: ~75-80% Ratio N:O ~ 90:10 Cs_Route->Result2 Problem Issue: Low Conversion? Result1->Problem Fix Add 0.1 eq LiBr (Lithium activates halide) Problem->Fix

Figure 1: Decision matrix for selecting the optimal alkylation conditions based on scale and selectivity requirements.

Module 2: Precision Bromination

The Problem: If you brominate after alkylation, you risk side reactions on the ethyl group or difficulty purifying the oil. We recommend brominating the starting material 3-methylpyridin-2(1H)-one first.

User Question: "I am getting a mixture of 5-bromo and 3,5-dibromo products."

Technical Diagnosis: The C3 position is blocked by a methyl group, but the C4 and C6 positions are vulnerable if the reaction is too aggressive. However, C5 is the electronically preferred site (para to the Nitrogen).[1][2] Over-bromination usually comes from excess reagent or high heat.[2]

Optimization Protocol
  • Reagent: Use N-Bromosuccinimide (NBS) rather than elemental bromine (

    
    ).[1][2][3] NBS provides a low, steady concentration of bromonium ions, preventing "runaway" multiple halogenations.[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1][2] ACN is preferred for easier workup.[2]

  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NBS. Do not use excess.

  • Temperature: Maintain

    
     to 
    
    
    
    . Do not heat.

Reactivity Order:

  • C3: Blocked (Methyl).[1][2]

  • C5: Most Reactive (Target).

  • C4/C6: Less Reactive (Byproducts).

Module 3: Purification & Isolation Strategy

User Question: "My final product is a sticky brown oil that won't crystallize. NMR shows it's mostly product but contains DMF and O-isomer."

Technical Diagnosis: N-ethyl pyridones are often low-melting solids or oils. The "stickiness" is likely residual DMF or the presence of the O-ethyl byproduct (which is an oil).[1]

The "Salting Out" Workup (Crucial for DMF removal)
  • Dilute the reaction mixture (DMF) with Ethyl Acetate (EtOAc) (5x volume).

  • Wash with 5% LiCl (Lithium Chloride) solution (3 times).[1][2] LiCl is highly effective at pulling DMF out of the organic phase and into the aqueous phase.

  • Wash with Brine.[2] Dry over

    
    .[2]
    
Separating N- vs. O-Isomers

If you have a mixture, exploit their polarity difference:

  • O-Isomer (Lactim ether): Less polar (moves faster on Silica).[1][2]

  • N-Isomer (Lactam target): More polar (moves slower).[1][2]

TLC Mobile Phase: 50% EtOAc / 50% Hexane.[1][2]

  • O-isomer

    
    : ~0.6 - 0.8
    
  • N-isomer

    
    : ~0.2 - 0.4
    

Recrystallization: If the oil is >90% pure, induce crystallization by dissolving in minimal hot MTBE (Methyl tert-butyl ether) or Toluene and adding Heptane dropwise until cloudy.[1][2] Cool to


.[1][2]

Experimental Workflow Diagram

SynthesisWorkflow Substrate 3-methylpyridin-2(1H)-one Step1 Step 1: Bromination (NBS, ACN, 25°C) Substrate->Step1 Intermediate 5-bromo-3-methylpyridin-2(1H)-one (Solid, Purify here) Step1->Intermediate Step2 Step 2: N-Ethylation (Et-I, Cs2CO3, DMF) Intermediate->Step2 note Why this order? Purifying the solid intermediate is easier than purifying the final oil. Intermediate->note Target 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (Target) Step2->Target

Figure 2: Recommended synthetic pathway prioritizing intermediate purification.

FAQ: Common Yield Killers

Q1: Why did my reaction turn black during alkylation?

  • A: This indicates decomposition, likely due to excessive heat or the presence of oxygen while using a strong base (NaH).[1][2] Ensure the reaction is under an inert atmosphere (

    
     or Ar) and do not exceed 
    
    
    
    if using DMF.[1][2]

Q2: Can I use Ethyl Bromide instead of Ethyl Iodide?

  • A: Yes, but Ethyl Bromide is less reactive (volatile, bp ~38°C).[1][2] You will need to heat the reaction closer to the boiling point of EtBr, which increases the risk of O-alkylation. If you must use EtBr, add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to generate EtI in situ.[1][2]

Q3: Is the position of the methyl group important?

  • A: Yes. The C3-methyl group provides steric bulk that actually helps prevent N-dialkylation (quaternization), but it can also slightly hinder the approach of the electrophile.[1] This is why "Method A" (

    
    ) is preferred—it opens up the geometry.[1][2]
    

References

  • Regioselectivity in Pyridone Alkylation

    • Mechanism of N vs O attack: Smith, M. B.[1][2] March's Advanced Organic Chemistry. 7th Ed. Wiley.[2] (Explains HSAB theory applied to amide/imidate systems).

    • Cesium Effect:[1][2][4] Flessner, T., & Doye, S. (1999).[1][2] "Cesium carbonate mediated N-alkylation of indoles and pyridones." Journal of Organic Chemistry. (General application of Cs2CO3).[1][2]

  • Bromination Protocols

    • NBS Selectivity: Oberhauser, T. (1997).[1][2] "Bromination of 2-pyridones." Journal of Organic Chemistry. (Establishes C5 selectivity).

  • Specific Analog Synthesis (Grounding)

    • Patent Reference: "Substituted Pyridone Compounds as P2X3 Antagonists."[2] (Many pharmaceutical patents utilize the 5-bromo-3-methyl-1-ethyl scaffold as a core intermediate). See WO2010/051373 for analogous experimental procedures.[2]

  • Purification

    • LiCl Wash Method: Pangborn, A. B., et al. (1996).[1][2] "Safe and Convenient Procedure for Solvent Purification."[1] Organometallics. (Describes removal of DMF).

Sources

Purification techniques for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Protocol for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Case ID: PYR-5Br-Et-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the purification of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . This scaffold is a critical intermediate in the synthesis of BET bromodomain inhibitors and various kinase antagonists.

The core chemical challenge here is ambident nucleophilicity . The 2-pyridinone precursor reacts at both the Nitrogen (N-alkylation, thermodynamic target) and the Oxygen (O-alkylation, kinetic impurity). The 3-methyl substituent provides steric hindrance near the nitrogen, potentially increasing the ratio of the unwanted O-alkylated impurity (2-ethoxy-5-bromo-3-methylpyridine).

This guide provides a self-validating workflow to separate the target N-ethyl lactam from the O-ethyl imidate impurity and inorganic salts.

Part 1: Diagnostic & Triage (Isolate Characterization)

FAQ: How do I instantly distinguish the N-isomer from the O-isomer?

Before purification, you must quantify the impurity profile. The isomers have distinct physicochemical signatures.

FeatureTarget: N-Ethyl Isomer (Lactam)Impurity: O-Ethyl Isomer (Imidate)
TLC Polarity More Polar (Lower

)
Less Polar (Higher

)
State Typically Crystalline Solid Often Oil or Low-Melting Solid

C NMR (Carbonyl/C2)

160–165 ppm
(C=O characteristic)

150–158 ppm
(C-O-R characteristic)

NMR (Ethyl

)

3.8–4.2 ppm
(Deshielded by N)

4.3–4.5 ppm
(Deshielded by O)
IR Spectrum Strong C=O stretch (~1660 cm⁻¹)Missing C=O; C=N stretch present

Critical Check: If your crude mixture is a dark oil that refuses to crystallize, you likely have significant O-alkylation (10–30%) preventing the lattice formation of the N-isomer.

Part 2: Purification Workflows

Workflow A: The "Oiling Out" Issue (Crude Mixture Management)

Issue: The reaction was performed in DMF/DMSO, and the aqueous workup resulted in an emulsion or oil.

Root Cause: Pyridinones are polar amides. Residual DMF prevents crystallization, and the amphiphilic nature of the N-ethyl product causes emulsions.

Actionable Protocol:

  • Dilution: Dilute the reaction mixture with EtOAc (Ethyl Acetate) rather than DCM. DCM is too good a solvent and will drag impurities into the organic phase.

  • The LiCl Wash: Wash the organic layer with 5% LiCl (aq) exactly 3 times.

    • Mechanism:[1] LiCl is highly effective at partitioning DMF out of the organic layer into the aqueous phase, breaking the "solvent-lock" that prevents crystallization.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can sometimes coordinate to the pyridinone oxygen).
    
Workflow B: Chromatographic Separation (The Primary Method)

Issue: Recrystallization failed. I need to separate the isomers on silica.

Strategy: Leverage the significant polarity difference (


).

Step-by-Step Protocol:

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Start with Hexanes:EtOAc (9:1) to elute the O-isomer (Impurity). It will come off very fast.

    • Once the UV-active non-polar spot is gone, increase polarity to Hexanes:EtOAc (1:1) or 100% EtOAc to elute the N-isomer (Target).

    • Note: The 3-methyl group adds lipophilicity, so 100% EtOAc might be too strong; try 60% EtOAc first.

  • Loading: Load the crude as a solid deposit (dissolve in DCM, add silica, rotovap to dryness) to prevent "streaking" caused by DMF residues.

Part 3: Decision Logic & Visualization

The following logic maps the purification decision process based on the physical state of your crude material.

PurificationLogic Start Crude Mixture (5-Br-1-Et-3-Me-pyridinone) CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Dark Oil / Gum CheckState->Oil Amorphous TLC TLC Analysis (Hex:EtOAc 1:1) Solid->TLC Wash LiCl Wash & Solvent Swap Oil->Wash Residual DMF? Recryst Recrystallization (EtOH or EtOAc/Hex) TLC->Recryst O-isomer < 5% Column Flash Chromatography (Gradient Elution) TLC->Column O-isomer > 5% Final Pure N-Ethyl Isomer Recryst->Final Column->Final Wash->TLC

Figure 1: Decision tree for selecting between crystallization and chromatography based on impurity profile.

Part 4: Advanced Troubleshooting (FAQs)

Q1: Why is my yield low after recrystallization?

Analysis: The N-ethyl product has moderate solubility in ethanol and high solubility in chlorinated solvents. Solution:

  • Do not use pure ethanol. Use a solvent pair: Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes (or Heptane) until cloudy. Cool to 4°C.

  • The 3-methyl group disrupts packing efficiency compared to the non-methylated analog, making the compound more soluble in organic solvents. You must force precipitation with an anti-solvent (Hexane).

Q2: Can I convert the O-isomer impurity back into the starting material?

Analysis: Yes. The O-ethyl imidate is acid-labile. Solution:

  • If you have a large amount of the O-isomer (waste), treat it with aqueous HBr or HCl. This will hydrolyze the O-ethyl group, reverting it to the starting material 5-bromo-3-methylpyridin-2(1H)-one , which can be recycled.

Q3: The NMR shows a mixture of rotamers?

Analysis: Unlikely for this specific molecule. Correction: If you see "doubled" peaks, it is almost certainly the N- vs O-isomer mixture , not rotamers. Use the diagnostic table in Part 1 to confirm. The N-ethyl


 quartet is usually upfield (3.8-4.0 ppm) compared to the O-ethyl 

quartet (4.3-4.5 ppm).

Part 5: Synthesis Context & Mechanism

To prevent purification issues, optimize the upstream reaction. The ratio of N- vs O-alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory.

ReactionPath SM 5-Bromo-3-methyl pyridin-2(1H)-one Base Base Selection SM->Base PathN Path A: Soft/Dissociated (K2CO3 / DMF) Base->PathN Promotes N-Alk PathO Path B: Hard/Associated (Ag2CO3 / Toluene) Base->PathO Promotes O-Alk ProdN N-Ethyl Product (Thermodynamic) PathN->ProdN ProdO O-Ethyl Impurity (Kinetic) PathO->ProdO

Figure 2: Mechanistic pathway showing how reaction conditions dictate the impurity profile.

  • Guidance: Ensure you are using

    
     or 
    
    
    
    in DMF (or NMP). Avoid silver salts or non-polar solvents, which favor the O-isomer impurity [1].

References

  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
  • Smith, W. B. (2016). "Why N-alkylation is more favorable than O-alkylation?" ResearchGate Q&A / General Organic Chemistry Principles.

  • PubChem Compound Summary. (2024). "5-Bromo-1-methylpyridin-2(1H)-one" (Analogous scaffold data).

Sources

Solving solubility issues with 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Topic: Solving Solubility Issues in Catalytic Applications

Welcome to the technical support center for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their catalytic reactions and may encounter solubility challenges. As Senior Application Scientists, we have compiled this resource to provide you with both theoretical insights and practical, field-proven solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing that my 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is not dissolving well in my reaction solvent. Is this expected?

A1: Yes, this can be a common observation. The solubility of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is influenced by its molecular structure. It possesses a polar pyridinone core capable of hydrogen bonding, but the presence of a bromo substituent, an ethyl group on the nitrogen, and a methyl group on the ring increases its lipophilicity. This "mixed polarity" means that its solubility can be limited in a wide range of common solvents. The principle of "like dissolves like" is a good starting point; a solvent's polarity should ideally match that of the solute.

Q2: Why is the complete dissolution of the pyridinone compound crucial for my catalytic reaction?

A2: In homogeneous catalysis, the catalyst and reactants are in the same phase, which allows for efficient interaction at a molecular level. If your 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is acting as a ligand or part of the catalyst complex and it is not fully dissolved, the reaction may be slow, incomplete, or may not proceed at all. Undissolved material can also lead to inconsistent results and difficulties in reaction monitoring and scale-up. In some cases, partial solubility can lead to the formation of inactive catalyst aggregates, often observed as a black precipitate in palladium-catalyzed reactions.[1][2]

Q3: Can changing the solvent affect my reaction's outcome beyond just improving solubility?

A3: Absolutely. The solvent is not just a medium for dissolution; it can actively participate in the catalytic cycle.[3] It can influence the stability of the catalyst, the rate of reaction, and even the selectivity towards the desired product.[3] For instance, a coordinating solvent might stabilize the catalyst but could also inhibit its activity by competing for coordination sites. Therefore, when troubleshooting solubility, it's important to consider the potential impact of the new solvent system on the overall reaction performance.

Q4: I've noticed a precipitate forming as my reaction progresses. What could be the cause?

A4: Precipitate formation during a reaction can be due to several factors. It could be the desired product if it is insoluble in the reaction medium. However, it could also indicate catalyst deactivation and precipitation, especially if you observe the formation of a black solid (often palladium black in cross-coupling reactions).[1][2] This can happen if the ligand (in this case, your pyridinone derivative) is not effectively stabilizing the metal center, or if the reaction conditions are too harsh. It is also possible that a reaction intermediate or a byproduct is insoluble.

Troubleshooting Guides

This section provides a systematic approach to resolving solubility issues with 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in your catalytic system.

Issue 1: The compound does not dissolve sufficiently in the initial reaction solvent.

Causality: The polarity and hydrogen bonding characteristics of the chosen solvent are not a good match for the "mixed polarity" of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Troubleshooting Workflow:

A Initial Observation: Poor Solubility B Step 1: Solvent Screening (See Protocol 1) A->B Start Here C Step 2: Temperature Adjustment (See Protocol 2) B->C If solubility is still low D Step 3: Use of Co-solvents (See Protocol 3) C->D If heating is insufficient or not viable E Step 4: Advanced Techniques (Sonication, pH adjustment) D->E For persistent issues F Resolution: Homogeneous Solution E->F Successful Dissolution

Caption: Troubleshooting workflow for poor initial solubility.

The goal of a solvent screen is to empirically identify a suitable solvent or solvent system. Based on the structure of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, a range of solvents with varying polarities should be tested.

Step-by-Step Methodology:

  • Preparation: Dispense a small, accurately weighed amount of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL). Start with solvents commonly used in catalysis.

  • Observation: Vigorously stir or shake each vial at room temperature for a set period (e.g., 15-30 minutes).

  • Assessment: Visually assess the solubility in each solvent. A good solvent will result in a clear, homogeneous solution.

Table 1: Recommended Solvents for Screening

SolventPolarityPotential in Catalysis
TolueneNon-polarCommon in cross-coupling reactions.
DioxaneModerately PolarOften used in Suzuki and Heck couplings.
Tetrahydrofuran (THF)Polar aproticGood general-purpose solvent.
Acetonitrile (MeCN)Polar aproticCan be a good choice for a range of reactions.
Dimethylformamide (DMF)Polar aproticStrong solvent, but can sometimes interfere with catalysis.
Dimethyl Sulfoxide (DMSO)Polar aproticVery strong solvent, use with caution as it can be difficult to remove.

This table provides a starting point. The optimal solvent will be reaction-specific.

For many compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid.[4]

Step-by-Step Methodology:

  • Initial Setup: Prepare a slurry of the compound in the chosen solvent at room temperature.

  • Heating: Gently warm the mixture in increments of 10-15 °C, with continuous stirring.

  • Monitoring: Observe the dissolution at each temperature point. Note the temperature at which complete dissolution occurs.

  • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants and catalyst. Excessive heat can lead to solvent loss or degradation of reaction components.

A mixture of two or more miscible solvents (a co-solvent system) can often provide the ideal balance of polarity to dissolve a compound that is not sufficiently soluble in a single solvent.

Step-by-Step Methodology:

  • Primary Solvent: Start with the primary solvent for your reaction.

  • Co-solvent Addition: While stirring, gradually add a miscible co-solvent in small increments (e.g., 5-10% by volume).

  • Observation: After each addition, allow the mixture to stir for several minutes and observe any changes in solubility.

  • Optimization: Continue adding the co-solvent until the compound is fully dissolved. Record the final solvent ratio. It's important to test the impact of this new solvent ratio on your catalytic reaction.

Common Co-solvent Combinations:

  • Toluene/THF

  • Dioxane/Water (for certain cross-coupling reactions)

  • THF/Acetonitrile

Issue 2: Catalyst Precipitation During the Reaction

Causality: The catalyst complex, which may include 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one as a ligand, is becoming insoluble under the reaction conditions. This can be due to a change in the composition of the reaction mixture as reactants are consumed and products are formed, or due to catalyst degradation.

Troubleshooting Diagram:

A Observation: Precipitate forms during reaction B Is the precipitate the product? A->B C Analyze precipitate (TLC, NMR, etc.) B->C D Yes C->D E No C->E F Consider alternative workup or solvent with higher product solubility D->F G Precipitate is likely catalyst-related E->G H Troubleshoot Catalyst Stability G->H I Modify Ligand Concentration H->I Option 1 J Adjust Temperature H->J Option 2 K Change Solvent System H->K Option 3

Caption: Decision tree for troubleshooting in-reaction precipitation.

Recommended Actions:

  • Increase Ligand Concentration: In some cases, a slight excess of the ligand can help to stabilize the catalyst and prevent aggregation. Experiment with a slightly higher ligand-to-metal ratio.

  • Modify the Solvent System: The formation of polar products can alter the overall polarity of the reaction medium, causing the less polar catalyst complex to precipitate. Adding a less polar co-solvent might help to keep the catalyst in solution.

  • Temperature Control: Both excessively high and low temperatures can lead to catalyst decomposition or precipitation. Ensure your reaction temperature is within the optimal range for your catalytic system.

  • Consider Additives: In some palladium-catalyzed reactions, additives like quaternary ammonium salts can help to stabilize the catalytic species and prevent precipitation.[1]

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more predictive and less empirical approach to solvent selection, you can utilize Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[5][6]

Protocol 4: Experimental Determination of HSP for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Since the HSP for this specific compound are not published, you can determine them experimentally.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with known HSP values (see Table 2).

  • Solubility Testing: For each solvent, determine if 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is soluble or insoluble at a specific concentration (e.g., 5 mg/mL). A simple "good" (dissolves) or "bad" (does not dissolve) classification is sufficient.

  • Data Analysis: Use software (such as the open-source Python library HSPiPy) to input the list of "good" and "bad" solvents.[7] The software will calculate the HSP sphere for your compound, providing the δD, δP, and δH values that best fit your experimental data.[5][8]

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa½)

SolventδDδPδH
Toluene18.01.42.0
Dioxane17.51.89.0
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data sourced from various HSP databases and software.[9]

Once you have the HSP for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, you can use these values to computationally screen for the best solvents or design optimal co-solvent mixtures, saving significant experimental time.

References

  • Gnpd. (n.d.). HSPiPy: Hansen Solubility Parameters in Python. GitHub. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. ResearchGate. Retrieved from [Link]

  • Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Gharagheizi, F. (2007). New procedure to calculate the Hansen solubility parameters of polymers. Journal of Applied Polymer Science.
  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • SpringerLink. (2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.
  • ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • ACS Publications. (n.d.). Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (2015).
  • ARC Journals. (n.d.).
  • ResearchGate. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • ResearchGate. (n.d.).
  • arXiv. (2025).
  • Semantic Scholar. (n.d.). Figure 2.1 from Chapter 2 Review of Literature 2 .
  • Royal Society of Chemistry. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic.
  • Wiley Online Library. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
  • PMC. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • PMC. (2020).
  • Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • eScholarship. (n.d.).
  • ResearchGate. (n.d.). Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py.
  • Royal Society of Chemistry. (2025).
  • pubs.acs.org. (n.d.). Effect of solvents and their isomers on dissolution of PLGAs with different lactide:glycolide (L:G)
  • Royal Society of Chemistry. (n.d.). Substituent effects on the structure of ionic pairs.

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • Wiley Online Library. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
  • IUPAC. (n.d.).
  • ACS Publications. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering.
  • Solubility of Things. (n.d.). Characteristics of Homogeneous Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination Side Reactions in 2-Pyridone Coupling

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the cross-coupling of 2-bromo-pyridones. While palladium-catalyzed methods like the Buchwald-Hartwig amination have revolutionized C-N bond formation, the electron-deficient and coordinating nature of the pyridone ring often leads to a troublesome side reaction: debromination. This guide provides field-proven insights, troubleshooting strategies, and robust protocols to help you suppress this undesired pathway and maximize the yield of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers encountering debromination.

Q1: What is debromination and why does it happen in my 2-pyridone coupling reaction?

A: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your 2-pyridone starting material is replaced by a hydrogen atom, yielding the unsubstituted pyridone byproduct.[1][2] This occurs within the palladium catalytic cycle when a palladium-hydride (Pd-H) species is formed. This Pd-H intermediate can then participate in a reductive elimination pathway with the pyridone, cleaving the C-Br bond and forming a C-H bond, which competes directly with the desired C-N or C-C bond formation.[3]

Q2: My 2-bromo-pyridone is being consumed, but LC-MS shows very little desired product and a large peak corresponding to the debrominated starting material. What's the primary cause?

A: This is a classic symptom of the debromination pathway kinetically outcompeting your desired coupling reaction. The most frequent culprits are the base and/or the ligand. Strong alkoxide bases (e.g., sodium tert-butoxide) or solvents like alcohols can generate the problematic Pd-H species.[3] Additionally, if your chosen ligand does not sufficiently accelerate the C-N reductive elimination step, the slower, competing debromination reaction becomes the dominant pathway.

Q3: Which single reaction parameter has the most significant impact on minimizing debromination?

A: While the entire system is interconnected, the choice of ligand and base is paramount. A synergistic combination of a bulky, electron-rich phosphine ligand and a weaker, non-nucleophilic inorganic base is the most effective strategy. The right ligand accelerates the desired bond formation, while the right base minimizes the formation of hydride sources.[1][4]

Q4: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂? What about pre-catalysts?

A: Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, is highly recommended.[1] These pre-catalysts are designed for the clean and efficient in situ generation of the active monoligated Pd(0) species. This leads to more reproducible results and can significantly lower the levels of side reactions like debromination compared to using simple palladium salts which may have more complex activation pathways.[1]

Q5: Is sodium tert-butoxide (NaOtBu) a poor choice of base for these couplings?

A: While NaOtBu is a common and effective base in many Buchwald-Hartwig aminations, it is often problematic for electron-deficient heteroaryl halides like 2-bromo-pyridones. It is a very strong base that can promote side reactions, including the generation of hydride species that lead to debromination.[5] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally a much safer and more effective starting point for these sensitive substrates.[3][4]

Part 2: In-Depth Technical Guide & Mechanistic Insights

Understanding the underlying mechanism is critical for rational troubleshooting. The desired productive catalytic cycle must be favored over the destructive debromination pathway.

The generalized catalytic cycle for a Buchwald-Hartwig amination involves:

  • Oxidative Addition: The aryl bromide (Ar-Br) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and the base removes a proton to form an amido complex.

  • Reductive Elimination: This is the key bond-forming step where the Ar-N bond is formed, regenerating the Pd(0) catalyst.

Debromination interferes with this cycle. A palladium-hydride (Pd-H) species, formed from various sources (base, solvent, water), can intercept the Pd(II)-aryl intermediate. This leads to a competing reductive elimination that forms an Ar-H bond (the debrominated byproduct).

The Competing Pathways

The diagram below illustrates the critical juncture where the reaction can proceed productively or lead to the undesired byproduct.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord HNR₂ Base Hydride_Formation Pd-H Formation PdII_Ar->Hydride_Formation [H⁻] PdII_Amido L-Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amido RedElim_Product Reductive Elimination (Desired) PdII_Amido->RedElim_Product RedElim_Product->Pd0 Regenerates Catalyst Product Ar-NR₂ (Desired Product) RedElim_Product->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Hydride_Formation PdII_Hydride L-Pd(II)(Ar)(H) Hydride_Formation->PdII_Hydride RedElim_Byproduct Reductive Elimination (Undesired) PdII_Hydride->RedElim_Byproduct RedElim_Byproduct->Pd0 Regenerates Catalyst Byproduct Ar-H (Debrominated Byproduct) RedElim_Byproduct->Byproduct

Caption: Desired catalytic cycle vs. the competing debromination pathway.

The key to success is to accelerate the Desired Reductive Elimination step. This is primarily achieved by using bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos). These ligands promote the formation of the desired C-N bond, making this step kinetically more favorable than the undesired C-H bond formation.[1]

Part 3: Troubleshooting Guide

Use this guide when your reaction outcomes are suboptimal.

Symptom / Observation Potential Cause Recommended Action & Rationale
High levels (>10%) of debrominated 2-pyridone byproduct 1. Base is too strong or acting as a hydride source. Switch Base: Change from an alkoxide (NaOtBu) to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[4] Rationale: These bases are less prone to generating hydride species that cause debromination.
2. Reaction temperature is too high. Lower Temperature: Reduce the reaction temperature in 10-20 °C increments. Start as low as 80 °C.[4] Rationale: Debromination often has a higher activation energy than the desired coupling; lowering the temperature can disproportionately slow the side reaction.
3. Ligand is not promoting reductive elimination effectively. Screen Ligands: Switch to a bulky, electron-rich biarylphosphine ligand such as RuPhos, SPhos, or XPhos.[3] Rationale: These ligands accelerate the desired C-N bond formation, allowing it to outpace the debromination pathway.
4. Solvent is a potential proton/hydride source. Change Solvent: Ensure you are using high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF.[3] Avoid alcohols. Rationale: Aprotic solvents minimize potential sources for the formation of Pd-H species.
Low conversion of starting material; reaction appears stalled. 1. Catalyst inhibition by the pyridine nitrogen. Use a More Active Catalyst System: Employ a well-defined pre-catalyst (e.g., RuPhos-G3-Pd) with a suitable bulky ligand.[1] Rationale: The pyridine lone pair can coordinate to the palladium center and inhibit catalysis.[6] A more active and sterically hindered catalyst can overcome this inhibition.
2. Impure reagents or inadequate inert atmosphere. Verify Reagent Quality & Technique: Use freshly purchased, high-purity reagents. Ensure solvents are properly degassed. Maintain a strict inert (Nitrogen or Argon) atmosphere throughout the setup and reaction. Rationale: Oxygen can deactivate Pd(0) catalysts, and trace water can contribute to debromination.
Reaction is slow and requires high temperatures, leading to debromination. 1. Oxidative addition is the rate-limiting step. Use a More Active Pre-catalyst: Switch to a pre-catalyst known for high activity, such as those from the Buchwald ligand family. Rationale: A sluggish initial oxidative addition provides more time for catalyst decomposition or side reactions to occur. An efficient pre-catalyst ensures rapid entry into the catalytic cycle.
Troubleshooting Workflow

G Start Reaction Analysis: High Debromination? CheckBase Is the base an alkoxide (e.g., NaOtBu)? Start->CheckBase SwitchBase Action: Switch to K₃PO₄ or Cs₂CO₃ CheckBase->SwitchBase Yes CheckTemp Is temperature > 100°C? CheckBase->CheckTemp No End Re-evaluate Reaction SwitchBase->End LowerTemp Action: Lower temp to 80-100°C CheckTemp->LowerTemp Yes CheckLigand Are you using a bulky biarylphosphine ligand? CheckTemp->CheckLigand No LowerTemp->End SwitchLigand Action: Screen RuPhos, XPhos, or SPhos CheckLigand->SwitchLigand No CheckCatalyst Are you using a pre-catalyst? CheckLigand->CheckCatalyst Yes SwitchLigand->End SwitchCatalyst Action: Use a Buchwald G3/G4 Pre-catalyst CheckCatalyst->SwitchCatalyst No CheckCatalyst->End Yes SwitchCatalyst->End

Caption: A decision tree for troubleshooting debromination.

Part 4: Recommended Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 2-bromo-pyridones.

Protocol 1: General Starting Conditions

This protocol is designed as a first-pass experiment with a high probability of success for minimizing debromination.

Materials:

  • 2-Bromo-pyridone derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • RuPhos G3 Palladacycle (2 mol %)

  • RuPhos ligand (4 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-pyridone (1.0 mmol), K₃PO₄ (2.0 mmol), RuPhos G3 Palladacycle (0.02 mmol), and RuPhos ligand (0.04 mmol).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, add it in step 1.

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Christmann, U., & Vilar, R. (Eds.). (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Monatshefte für Chemie-Chemical Monthly (Vol. 140, No. 7, pp. 767-790). Springer Vienna. [Link]

Sources

Removing palladium impurities from 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Residual Palladium from 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: You are isolating 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . The 2-pyridinone motif functions as a tautomeric ligand. While the N-ethyl group blocks the NH tautomer, the carbonyl oxygen and the electron-rich


-system of the heterocyclic ring act as "soft" ligands, coordinating tightly with Palladium (Pd). This often results in "sticky" Pd-complexes that resist standard filtration, leading to colored products (grey/brown) and ICH Q3D compliance failures.

Regulatory Target (ICH Q3D):

  • Oral Administration: < 10 ppm (or < 100 µ g/day )[1]

  • Parenteral Administration: < 1 ppm (or < 10 µ g/day )

Core Recommendation: Do not rely on a single method. Use a Tiered Approach based on initial contamination levels. For this specific brominated pyridinone, Thiol-functionalized silica scavengers are the most selective Tier 1 solution, minimizing the risk of debromination or yield loss associated with activated carbon.

Decision Matrix (Workflow)

The following logic gate determines the optimal purification route based on your current Crude Pd levels.

Pd_Removal_Workflow Start Start: Crude Product Isolation Measure Measure Initial Pd (ICP-OES) Start->Measure High_Level High Pd (>1000 ppm) Measure->High_Level >1000 ppm Med_Level Moderate Pd (100-1000 ppm) Measure->Med_Level 100-1000 ppm Low_Level Low Pd (<100 ppm) Measure->Low_Level <100 ppm Carbon Tier 2: Activated Carbon / Crystallization (Bulk Removal) High_Level->Carbon Scavenger Tier 1: Thiol-Silica Scavenging (Selective Polishing) Med_Level->Scavenger Low_Level->Scavenger Carbon->Measure Final_QC Final QC: Pd < 10 ppm? Scavenger->Final_QC Chelation Tier 3: Aqueous NAC Wash (Liquid-Liquid Extraction) Chelation->Final_QC Success RELEASE BATCH Final_QC->Success Yes Fail Reprocess Final_QC->Fail No Fail->Chelation

Figure 1: Decision tree for selecting the appropriate palladium remediation strategy based on initial contamination load.

Tier 1 Support: Functionalized Silica Scavengers (Recommended)

This is the "Gold Standard" for your molecule. Unlike activated carbon, functionalized silica does not irreversibly adsorb the pyridinone product, preserving your yield.

Mechanism of Action

The 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold contains a basic nitrogen and a carbonyl oxygen. Pd coordinates here. Silica scavengers grafted with Thiol (-SH) or Thiourea moieties have a higher affinity for Pd (Soft Acid) than the pyridinone (Borderline Base), effectively "stealing" the metal from the API.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForCompatibility with 5-Br-Pyridinone
SiliaMetS® Thiol PropylthiolPd(II), Pd(0)Excellent. High selectivity; no interaction with the Bromine.
SiliaMetS® DMT DimercaptotriazinePd(II)Good. Preferred if Thiol fails; very high loading capacity.
SiliaMetS® TAAcOH TriaminePd(II)Poor. Amines may interact with the pyridinone or displace the Bromine.
Protocol: Batch Mode Scavenging

Use this protocol for Pd levels < 1000 ppm.

  • Dissolution: Dissolve the crude 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in a solvent where it is soluble (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (they bind Pd tightly).

  • Loading: Add SiliaMetS Thiol (or equivalent) at a ratio of 4-8 molar equivalents relative to the residual Palladium (NOT the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Digestion: Stir at 50-60°C for 4 hours.

    • Note: Room temperature is often insufficient for breaking the Pyridinone-Pd complex. Heat provides the kinetic energy required for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the silica pad with fresh solvent to recover entrained product.

Tier 2 Support: Activated Carbon & Crystallization

Use this protocol if Crude Pd > 1000 ppm or if the product is black/grey.

The "Carbon Trap" Warning

Activated carbon is non-selective. It will adsorb your aromatic pyridinone product, leading to yield losses of 10-30%. Only use this for gross decontamination.

Protocol: Carbon Treatment
  • Solvent Selection: Use a polar solvent (MeOH or EtOH) to keep the product in solution while forcing the hydrophobic Pd-clusters onto the carbon.

  • Addition: Add Darco KB-B or Charcoal (SX Ultra) at 5-10 wt% relative to the crude product.

  • Temperature: Heat to reflux for 1 hour.

  • Filtration: Hot filtration is critical. If the solution cools, the product may crystallize onto the carbon.

  • Crystallization (Polishing):

    • After carbon filtration, concentrate the filtrate.

    • Induce crystallization using an anti-solvent.[2] For this substrate, EtOAc/Heptane or EtOH/Water are likely candidates.

    • Why: Pd impurities often remain in the mother liquor while the product crystallizes.

Tier 3 Support: Aqueous Chelation (Liquid-Liquid Extraction)

Use this as a "Rescue" method if solid scavengers fail.

Mechanism

Water-soluble chelating agents like N-Acetylcysteine (NAC) or L-Cysteine form highly water-soluble complexes with Pd, pulling it from the organic phase (product) into the aqueous phase.

Protocol: The "Cysteine Wash"
  • Dissolution: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Preparation: Prepare a 5% aqueous solution of N-Acetylcysteine (adjust pH to neutral/slightly basic with NaHCO3 to deprotonate the thiol).

  • Extraction: Wash the organic layer with the NAC solution (3 x 10 mL per gram of product).

    • Visual Cue: The aqueous layer may turn yellow/orange as it extracts Pd.

  • Rinse: Wash with brine to remove residual NAC.

  • Dry & Concentrate: Dry over MgSO4 and concentrate.

Troubleshooting & FAQs

Q: My product is still grey after Thiol scavenging. What happened? A: You likely have Colloidal Palladium (nanoparticles) rather than complexed Pd. Thiol ligands bind Pd(II) ions well but struggle with large Pd(0) clusters.

  • Fix: Filter the solution through a 0.2 µm membrane or a Celite pad before adding the scavenger to physically remove the colloids. Then, use SiliaMetS DMT, which has better affinity for Pd(0) species.

Q: Can I use TMT (Trimercaptotriazine) resin? A: Yes, TMT is excellent but expensive. It is chemically similar to SiliaMetS DMT. It is highly recommended if the standard Thiol fails.

Q: Will the scavenger remove the Bromine from my pyridine ring? A: Unlikely with Thiol/DMT scavengers under standard conditions (neutral pH, <80°C). Avoid using Aluminum -based scavengers or Zinc dust, and avoid strong basic amine scavengers at high temperatures, as these could promote dehalogenation.

Q: The Pd levels actually increased after I ran a column. A: This is a common concentration effect. If your column removed 50% of your product (impurities) but only 10% of the Pd, the ppm (mg Pd / kg Product) increases. Always perform scavenging after chromatography, not before.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency / ICH. (2022). Defines PDE limits for Palladium (Class 2B).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Inc. (2024).[3] SiliaMetS® Metal Scavengers User Guide & Selection Chart.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Enhancing stability of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Stability Under Basic Conditions for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What makes 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one susceptible to degradation in basic solutions?

A1: The pyridin-2(1H)-one core of your molecule is an electron-rich heterocyclic system. Under basic conditions, the amide-like bond within the ring can be susceptible to hydrolysis. The presence of a bromine atom at the 5-position, being an electron-withdrawing group, can influence the electron density of the ring and potentially impact its stability.

Q2: What are the likely degradation pathways for this compound under alkaline conditions?

A2: The primary degradation pathway is likely hydrolysis of the cyclic amide bond, which would lead to ring-opening.[1][2] Other potential pathways could include reactions involving the bromo-substituent, although this is generally less likely under typical basic conditions without other reagents.

Q3: What are the initial signs of degradation I should look for?

A3: Visually, you might observe a change in the color of your solution. Analytically, the most reliable method for detecting degradation is through techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would typically see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[3][4]

Q4: How do the N-ethyl and 3-methyl groups affect the stability of the molecule?

A4: The N-ethyl group is an electron-donating group which can slightly increase the electron density of the ring, potentially offering some stabilization compared to an unsubstituted pyridinone.[5] The 3-methyl group, also electron-donating, can have a similar, albeit smaller, electronic effect. However, these groups can also introduce steric effects that may influence how other molecules, such as hydroxide ions, interact with the pyridinone ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Rapid degradation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is observed in my basic reaction mixture.

  • Potential Cause: The pH of your solution is too high, leading to accelerated hydrolysis of the pyridinone ring.

  • Solution:

    • pH Control: Carefully control the pH of your reaction mixture using a suitable buffer system. Avoid using strong bases like sodium hydroxide directly if possible. Consider using a weaker base or a buffer system that maintains the pH in the desired range (e.g., phosphate or borate buffers).

    • Temperature Reduction: If your experimental conditions allow, reducing the temperature can significantly slow down the rate of degradation.

    • Reaction Time: Minimize the time the compound is exposed to basic conditions. If feasible, perform the reaction for a shorter duration or quench the reaction promptly.

Problem 2: I am seeing multiple new peaks in my HPLC analysis after exposing my compound to a basic solution.

  • Potential Cause: This indicates the formation of several degradation products. This could be due to a complex degradation cascade or the presence of impurities in your starting material that are also degrading.

  • Solution:

    • Forced Degradation Study: Conduct a systematic forced degradation study to identify the major degradation products. This involves exposing your compound to a range of basic pH values and temperatures for defined periods.

    • Peak Identification: Use LC-MS to obtain the mass of the degradation products. This information is crucial for proposing their structures and understanding the degradation pathway.

    • Purity Check: Ensure the purity of your starting material. Impurities can complicate the analysis of degradation.

Problem 3: My results are not reproducible, and I suspect compound instability is the cause.

  • Potential Cause: Inconsistent experimental conditions, such as variations in pH, temperature, or exposure time to basic conditions, can lead to variable degradation and thus, irreproducible results.

  • Solution:

    • Standardized Protocols: Develop and strictly adhere to a standardized protocol for preparing and handling your solutions.

    • Fresh Solutions: Prepare fresh solutions of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one before each experiment, especially when working with basic media.

    • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can sometimes be initiated under basic conditions.

Experimental Protocols

Protocol 1: Standardized Stability Assay Using HPLC

This protocol outlines a method to quantitatively assess the stability of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one under basic conditions.

Materials:

  • 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 8, 9, 10)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.

    • Add the corresponding phosphate buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject a sample of each solution into the HPLC system to determine the initial concentration.

  • Incubation: Store the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Table 1: Example HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C
Protocol 2: Buffer Selection for Enhanced Stability

This protocol helps in identifying a suitable buffer system to minimize degradation.

Procedure:

  • Prepare solutions of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in a variety of buffer systems at the desired pH (e.g., phosphate, borate, carbonate).

  • Include an unbuffered solution at the same pH as a control.

  • Monitor the degradation over time using the HPLC stability assay described in Protocol 1.

  • Compare the degradation rates in the different buffer systems to identify the one that provides the best stability.

Visualizing Workflows and Pathways

Degradation_Troubleshooting_Workflow start Instability Observed (e.g., in HPLC) check_pH Is pH > 7? start->check_pH check_temp Is Temperature Elevated? check_pH->check_temp No implement_buffer Implement Buffer System (Protocol 2) check_pH->implement_buffer Yes check_time Is Exposure Time Extended? check_temp->check_time No reduce_temp Reduce Temperature check_temp->reduce_temp Yes reduce_time Minimize Exposure Time check_time->reduce_time Yes further_investigation Further Investigation (e.g., LC-MS for degradants) check_time->further_investigation No re_evaluate Re-evaluate Stability (Protocol 1) implement_buffer->re_evaluate reduce_temp->re_evaluate reduce_time->re_evaluate stable Stability Enhanced re_evaluate->stable Successful re_evaluate->further_investigation Unsuccessful

Proposed_Degradation_Pathway parent 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one intermediate Tetrahedral Intermediate parent->intermediate Nucleophilic Attack hydroxide OH- ring_opened Ring-Opened Product (Carboxylic Acid and Amine) intermediate->ring_opened Ring Opening

References

  • Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
  • ResearchGate. Substituent effect on the properties of pyridine-N-oxides.
  • Synfacts. Selective N-Alkylation of 2-Pyridones.
  • Applied and Environmental Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][6]oxazine-1,8-diones. Available from:

  • Inorganic Chemistry. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes.
  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu.
  • Scribd. Effect of Substituents On Basicity of Pyridine.
  • ResearchGate. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][6]oxazine-1,8-diones. Available from:

Sources

Validation & Comparative

1H NMR characterization of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Characterization Guide: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Executive Summary & Strategic Context

In medicinal chemistry, the 2-pyridone scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and GPCR ligands. The characterization of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one presents a classic but critical challenge: distinguishing the desired


-alkylated  product from the thermodynamically competitive 

-alkylated
regioisomer (2-ethoxypyridine derivative).

This guide provides a definitive protocol for validating the structure of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, focusing on the specific NMR signatures that rule out


-alkylation and confirm the integrity of the lactam core.

The Characterization Challenge: - vs. -Alkylation

When alkylating 5-bromo-3-methylpyridin-2(1H)-one, the ambident nucleophilic nature of the pyridone ring allows for two pathways:

  • 
    -Alkylation (Target):  Formation of the lactam (pyridin-2-one). This is generally favored by soft electrophiles and polar aprotic solvents but is rarely 100% selective.
    
  • 
    -Alkylation (Alternative/Impurity):  Formation of the lactim ether (2-ethoxypyridine). This is a common impurity that possesses significantly different electronic properties and biological activity.
    

Key Structural Differences:

  • Aromaticity: The

    
    -isomer retains the full aromaticity of the pyridine ring, leading to significant downfield shifts of ring protons. The 
    
    
    
    -isomer (pyridone) has interrupted aromaticity.
  • Methylene Environment: The ethyl group's methylene (-CH

    
    -) protons resonate at distinct frequencies depending on whether they are attached to the electronegative Oxygen or the amide-like Nitrogen.
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-

    
     (CDCl
    
    
    
    )
    is the preferred solvent for this characterization. It minimizes hydrogen bonding interactions that can broaden signals in DMSO-
    
    
    and provides a clear window for the critical methylene quartet.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects in planar heterocycles, shifting aromatic signals upfield.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., KBr, Cs

    
    CO
    
    
    
    ) from the synthesis step, which can degrade field homogeneity.
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons, allowing for accurate integration.

  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Data Analysis & Interpretation

The following table contrasts the expected chemical shifts of the target compound against its primary impurities.

Table 1: Diagnostic Chemical Shifts (CDCl , 400 MHz)
MoietyProtonTarget:

-Ethyl Pyridone (

ppm)
Alternative:

-Ethyl Pyridine (

ppm)
Precursor: NH Pyridone (

ppm)
Ethyl -N/O-CH

-
3.95 – 4.05 (q) 4.30 – 4.45 (q) N/A
Ethyl -CH

-CH

1.30 – 1.40 (t)1.35 – 1.45 (t)N/A
Ring H-6 (

to N)
7.30 – 7.45 (d) 7.90 – 8.10 (d) 7.20 – 7.40 (br s/d)
Ring H-4 (

to N)
7.50 – 7.60 (d)7.60 – 7.75 (d)7.60 – 7.70 (d)
Methyl Ar-CH

2.10 – 2.20 (s)2.15 – 2.25 (s)2.10 – 2.20 (s)

Note:


-coupling for H-4 and H-6 is typically 2.5 – 3.0 Hz  (meta-coupling).
Detailed Signal Assignment
  • The "Smoking Gun" (Methylene Quartet):

    • Locate the quartet integrating to 2 protons.

    • If it appears at ~4.0 ppm , you have the

      
      -ethyl  product (Target).
      
    • If it appears downfield at >4.3 ppm , you have the

      
      -ethyl  product (Impurity).
      
    • Mechanism: Oxygen is more electronegative than Nitrogen, deshielding the adjacent protons more strongly.

  • Ring Proton H-6:

    • In the

      
      -alkylated pyridine, H-6 is part of a fully aromatic pyridine ring and is adjacent to the nitrogen lone pair, shifting it significantly downfield (~8.0 ppm ).
      
    • In the

      
      -alkylated pyridone, the aromaticity is perturbed, and H-6 typically resonates further upfield (~7.4 ppm ).
      
  • The Methyl Group:

    • The C3-methyl group appears as a sharp singlet around 2.15 ppm . It is generally not diagnostic for regiochemistry but confirms the integrity of the C3-substitution.

Decision Logic for Structure Validation

The following flowchart illustrates the logical pathway for assigning the structure based on the acquired NMR data.

NMR_Decision_Tree Start Acquire 1H NMR (CDCl3) Check_Ethyl Analyze Ethyl Region (3.8 - 4.5 ppm) Start->Check_Ethyl Quartet_40 Quartet at ~4.0 ppm Check_Ethyl->Quartet_40 Found Quartet_44 Quartet at ~4.4 ppm Check_Ethyl->Quartet_44 Found No_Ethyl No Ethyl Signals Check_Ethyl->No_Ethyl Missing Check_H6 Check H-6 Aromatic Signal Quartet_40->Check_H6 Result_Isomer IDENTIFIED ISOMER: 2-ethoxy-5-bromo-3-methylpyridine (O-Alkylated) Quartet_44->Result_Isomer Result_Start IDENTIFIED PRECURSOR: 5-bromo-3-methylpyridin-2(1H)-one (Unreacted) No_Ethyl->Result_Start H6_Upfield H-6 at ~7.4 ppm Check_H6->H6_Upfield Consistent H6_Downfield H-6 at ~8.0 ppm Check_H6->H6_Downfield Inconsistent Result_Target CONFIRMED: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (N-Alkylated) H6_Upfield->Result_Target H6_Downfield->Result_Isomer Mixed/Ambiguous

Figure 1: NMR assignment logic flow for distinguishing N-alkylation from O-alkylation and unreacted starting material.

Troubleshooting & Advanced Verification

If the 1D


H NMR is ambiguous (e.g., overlapping signals due to complex mixtures), employ these secondary validation steps:
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target (

      
      -Ethyl):  The 
      
      
      
      -CH
      
      
      protons will show a strong 3-bond correlation to the Carbonyl Carbon (C2) and the C6 ring carbon.
    • Alternative (

      
      -Ethyl):  The 
      
      
      
      -CH
      
      
      protons will correlate to the C2 carbon (which is now an imidate-like carbon, shifted upfield in
      
      
      C compared to the amide carbonyl).
  • Solvent Swap:

    • If the ethyl quartet is obscured by solvent impurities, switch to DMSO-

      
       . Note that water in DMSO appears at ~3.33 ppm, which is safely upfield of the 
      
      
      
      -ethyl signal (~3.9 ppm in DMSO).

References

  • Structural Distinction of N- vs O-Alkylation

    • Abdelaziz, M. E., et al. "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2025.[1][2][3] (Note: Discusses general NMR trends for N- vs O-alkylation in pyridones).

  • General Pyridone Synthesis & Characterization

    • Comins, D. L., & Gao, J. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone."[4] Tetrahedron Letters, 1994.[4]

  • Compound Data (Analogs)

    • Sigma-Aldrich. "5-Bromo-1-methylpyridin-2(1H)-one Product Information." (Used as a reference for N-alkyl chemical shift baselines).

Sources

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo- vs. 3-Bromo-Pyridin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridin-2-one scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of these heterocycles is often pivotal in modulating their biological activity and physicochemical properties. Among the various precursors, brominated pyridin-2-ones are versatile building blocks, amenable to a wide array of cross-coupling and substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 5-bromo-pyridin-2-one and 3-bromo-pyridin-2-one. Our objective is to furnish researchers with the fundamental principles and practical insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of Tautomerism

Before delving into a comparative analysis, it is crucial to address the tautomeric nature of pyridin-2-ones. These compounds exist in a dynamic equilibrium between the pyridin-2-one (lactam) and 2-hydroxypyridine (lactim) forms.[1][2] The position of this equilibrium is highly sensitive to the solvent environment.[3] Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the pyridin-2-one form.[3] This tautomerism profoundly influences the electronic properties and, consequently, the reactivity of the molecule. For the purpose of this guide, we will primarily consider the pyridin-2-one tautomer, which is prevalent in many common reaction solvents.

Caption: Tautomeric equilibrium of 5-bromo- and 3-bromo-pyridin-2-one.

A Tale of Two Isomers: Electronic and Steric Considerations

The differing reactivity of 5-bromo- and 3-bromo-pyridin-2-one is fundamentally rooted in the electronic and steric environment of the carbon-bromine (C-Br) bond.

  • 5-Bromo-pyridin-2-one: In this isomer, the bromine atom is at the C5 position, which is para to the ring nitrogen and meta to the carbonyl group. The electron-withdrawing nature of the pyridin-2-one ring system, particularly the influence of the electronegative nitrogen, deactivates the ring towards electrophilic attack but activates it for certain nucleophilic and organometallic reactions. The C5 position is electronically distinct from the C3 position due to its placement within the conjugated system.

  • 3-Bromo-pyridin-2-one: Here, the bromine atom is at the C3 position, which is meta to the ring nitrogen and alpha to the carbonyl group. The proximity to the electron-withdrawing carbonyl group significantly influences the polarization of the C-Br bond, making the carbon atom more electrophilic.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern C-C and C-N bond formation, respectively. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OR)_2 ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product_Suzuki Ar-R RedElim->Product_Suzuki Pd0_B Pd(0)L_n OxAdd_B Oxidative Addition Pd0_B->OxAdd_B Ar-Br ArPdBr_B Ar-Pd(II)-Br(L_n) OxAdd_B->ArPdBr_B Amine_Coord Amine Coordination ArPdBr_B->Amine_Coord R'-NH_2 ArPdAmine [Ar-Pd(II)-NHR'(L_n)]Br Amine_Coord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)-NR'(L_n) Deprotonation->ArPdAmido RedElim_B Reductive Elimination ArPdAmido->RedElim_B RedElim_B->Pd0_B Regeneration Product_Buchwald Ar-NHR' RedElim_B->Product_Buchwald

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] While direct comparative data for the two isomers is scarce, we can infer their relative reactivity from established principles. The electron-withdrawing nature of the pyridin-2-one ring generally facilitates the oxidative addition step. The 3-bromo isomer, with the bromine atom alpha to the carbonyl group, is expected to have a more polarized C-Br bond, potentially leading to a faster rate of oxidative addition compared to the 5-bromo isomer. However, steric hindrance from the adjacent carbonyl group in the 3-bromo isomer might play a counteracting role, depending on the bulk of the palladium catalyst's ligands.

Buchwald-Hartwig Amination:

This reaction is a powerful tool for the synthesis of N-aryl compounds.[5][6] Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a key step. The electronic factors discussed for the Suzuki reaction also apply here. The more electrophilic nature of the C3 carbon in 3-bromo-pyridin-2-one would suggest a higher reactivity in the oxidative addition step.

Reaction5-Bromo-pyridin-2-one3-Bromo-pyridin-2-oneRationale
Suzuki-Miyaura Coupling Generally reactive.Potentially more reactive due to electronic effects, but may be sensitive to steric hindrance.The C3-Br bond is more polarized due to the adjacent carbonyl group, favoring oxidative addition.
Buchwald-Hartwig Amination A viable substrate.Likely more reactive due to the more electrophilic C3 position.Similar to the Suzuki coupling, the electronic activation at the C3 position is expected to enhance reactivity.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2-, 4-, and 6-positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[7][8] Both the 3- and 5-positions are considered deactivated for classical SNAr reactions. However, under forcing conditions or with highly activated nucleophiles, substitution can occur.

The electron-withdrawing carbonyl group in the pyridin-2-one tautomer provides additional activation. In 3-bromo-pyridin-2-one, the bromine is ortho to the carbonyl group, which can provide some stabilization of the intermediate through resonance. In contrast, the bromine in 5-bromo-pyridin-2-one is para to the carbonyl, which also allows for delocalization of the negative charge onto the oxygen atom. Therefore, the 5-bromo isomer might be slightly more susceptible to SNAr than the 3-bromo isomer, although both are expected to be significantly less reactive than, for example, a 2-halopyridine.

Experimental Protocols and Data

General Protocol for Suzuki-Miyaura Coupling of Bromopyridin-2-ones

This protocol is adapted from procedures for the Suzuki coupling of related heteroaryl halides.[4]

Suzuki_Workflow start Start reagents Combine Bromopyridin-2-one, Boronic Acid/Ester, Base, and Solvent in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add the bromopyridin-2-one (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Add a suitable solvent, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%) and, if necessary, a ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80-120 °C
General Protocol for Buchwald-Hartwig Amination of Bromopyridin-2-ones

This protocol is based on established methods for the amination of aryl bromides.[5][6]

Step-by-Step Methodology:

  • To a reaction vessel, add the bromopyridin-2-one (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Degas the mixture with argon or nitrogen.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%).

  • Heat the reaction mixture (typically 80-110 °C) and stir until completion.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

ParameterTypical Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, XPhos, SPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Practical Recommendations and Isomer Selection

Isomer_Selection start Synthetic Goal decision Desired Regiochemistry start->decision isomer_5 Select 5-Bromo-pyridin-2-one decision->isomer_5 Functionalization at C5 isomer_3 Select 3-Bromo-pyridin-2-one decision->isomer_3 Functionalization at C3 reaction_type Choose Reaction Type isomer_5->reaction_type isomer_3->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N Bond snar SNAr (if applicable) reaction_type->snar C-Nu Bond optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) suzuki->optimize buchwald->optimize snar->optimize end Target Molecule optimize->end

Caption: Decision workflow for isomer selection and reaction planning.

  • For C-C or C-N bond formation at the 3-position: 3-Bromo-pyridin-2-one is the clear choice. Due to the electronic activation by the adjacent carbonyl group, it is expected to be more reactive in palladium-catalyzed cross-coupling reactions. However, careful optimization of the ligand and reaction conditions may be necessary to overcome potential steric hindrance.

  • For functionalization at the 5-position: 5-Bromo-pyridin-2-one is the required starting material. While potentially slightly less reactive than the 3-bromo isomer in cross-coupling reactions, it is a reliable substrate and may be less prone to side reactions.

  • For nucleophilic aromatic substitution: Both isomers are challenging substrates. If SNAr is the desired transformation, the 5-bromo isomer may be marginally more reactive. However, palladium-catalyzed methods are generally more reliable for C-C and C-N bond formation with these systems.

Conclusion

The choice between 5-bromo- and 3-bromo-pyridin-2-one as a synthetic precursor is dictated by the desired regiochemistry of the final product. While both isomers are versatile building blocks, their reactivity profiles are distinct due to the electronic and steric influences of the bromine's position relative to the ring nitrogen and the carbonyl group. The 3-bromo isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions due to electronic activation, whereas the 5-bromo isomer is a dependable substrate that may offer a cleaner reaction profile in some cases. A thorough understanding of these nuances, coupled with careful optimization of reaction conditions, will empower the synthetic chemist to efficiently access a diverse range of functionalized pyridin-2-one derivatives for applications in drug discovery and materials science.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 2018.
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 2022.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2014.
  • 5-Bromo-2(1H)-pyridone 97 13466-38-1. Sigma-Aldrich.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2019.
  • Spectroscopic Characterization of 5-Bromo-2-pyridinecarbonitrile. ChemicalBook.
  • Buchwald–Hartwig amin
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2014.
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Tetrahedron Letters, 2001.
  • 5-Bromo-2-fluoropyridine. Ossila.
  • 5-Bromo-2-hydroxypyridine. PubChem.
  • Tautomerism. Chemist Wizards.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 2014.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 2014.
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 2015.
  • 3-Bromopyridine. PubChem.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 2022.
  • Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 2014.
  • Buchwald-Hartwig Amin
  • 2-Amino-5-bromopyridine. PubChem.
  • How about Tautomers? WuXi Biology.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Tautomerism. Britannica.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering detailed structural insights through the analysis of fragmentation patterns. This guide presents a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one. By grounding our predictions in the established principles of gas-phase ion chemistry, we will explore the characteristic cleavages and rearrangements dictated by the molecule's unique structural features: the N-ethyl group, the brominated pyridone core, and the C3-methyl substituent. This analysis is contextualized through a direct comparison with the fragmentation behavior of a structurally related analog, 5-bromo-1,3-dimethylpyridin-2(1H)-one, to highlight the diagnostic impact of the N-alkyl substituent. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality mass spectra for this class of compounds is provided, ensuring researchers can validate and apply these principles in their own work.

Predicted Fragmentation Profile of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

The fragmentation of a molecule under electron ionization is a highly reproducible process governed by the stability of the resulting ions and neutral losses.[1] For 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, the fragmentation cascade is initiated by the formation of an energetically unstable molecular ion (M⁺•), which then undergoes a series of predictable bond cleavages.

The Molecular Ion (M⁺•)

The molecular formula is C₈H₁₀BrNO. A primary and unmistakable feature in the mass spectrum will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively), the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio.[2]

  • m/z 215: [C₈H₁₀⁷⁹BrNO]⁺•

  • m/z 217: [C₈H₁₀⁸¹BrNO]⁺•

The presence of this M/M+2 pattern is the first crucial piece of evidence confirming the incorporation of a single bromine atom into the structure.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the most labile bonds and the formation of the most stable fragment ions. For this molecule, the N-ethyl group and the bromine substituent are the primary drivers of fragmentation.

  • α-Cleavage at the N-Alkyl Group: The most favorable initial fragmentation for many N-alkyl compounds is the cleavage of the C-C bond alpha to the nitrogen atom.[3] In this case, it involves the loss of a methyl radical from the N-ethyl group to form a stable, resonance-delocalized iminium cation.

    • Loss of •CH₃ (15 Da): This cleavage results in a prominent fragment ion at m/z 200/202 . This is often a highly favored pathway for N-ethyl substituted heterocycles.

  • Radical Site-Initiated Cleavage (Loss of Ethylene): An alternative pathway for the N-ethyl group involves a rearrangement reaction, specifically a McLafferty-type rearrangement or similar hydrogen transfer, leading to the elimination of a neutral ethylene molecule.[4] This pathway results in an ion where the N-substituent is replaced by a hydrogen.

    • Loss of C₂H₄ (28 Da): This produces a significant fragment at m/z 187/189 , corresponding to the 5-bromo-3-methylpyridin-2(1H)-one radical cation.

  • Cleavage of the Bromine Atom: Aromatic bromides can undergo cleavage of the C-Br bond, leading to the loss of a bromine radical.[5]

    • Loss of •Br (79/81 Da): This fragmentation leads to an ion at m/z 136 , representing the [1-ethyl-3-methylpyridin-2(1H)-one]⁺• cation.

  • Ring Fragmentation (Loss of CO): 2-Pyridone structures are well-documented to undergo a characteristic loss of a neutral carbon monoxide molecule from the heterocyclic ring upon electron impact.[6][7] This cleavage can occur from the molecular ion or from subsequent fragment ions.

    • Loss of CO (28 Da) from M⁺•: This would produce a fragment at m/z 187/189 . This peak may overlap with the fragment from the loss of ethylene, potentially increasing its observed intensity.

Secondary Fragmentation and Summary

Secondary fragmentations involve the further breakdown of the primary fragment ions. For instance, the m/z 200/202 ion could subsequently lose a CO molecule to yield a fragment at m/z 172/174 . Similarly, the m/z 136 ion could lose CO to give a fragment at m/z 108 .

The predicted fragmentation pathways are visualized in the diagram below and summarized in Table 1.

Diagram 1: Predicted EI Fragmentation Pathway

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M C₈H₁₀BrNO⁺• m/z 215/217 Molecular Ion F1 C₇H₇BrNO⁺ m/z 200/202 M->F1 - •CH₃ F2 C₆H₆BrNO⁺• m/z 187/189 M->F2 - C₂H₄ M->F2 - CO F3 C₈H₁₀NO⁺• m/z 136 M->F3 - •Br F1_1 C₆H₇BrN⁺ m/z 172/174 F1->F1_1 - CO F3_1 C₇H₁₀N⁺• m/z 108 F3->F3_1 - CO

Caption: Predicted fragmentation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Table 1: Summary of Predicted Major Fragment Ions

m/z (⁷⁹Br/⁸¹Br)Ion FormulaNeutral LossFragmentation Pathway
215/217[C₈H₁₀BrNO]⁺•-Molecular Ion (M⁺•)
200/202[C₇H₇BrNO]⁺•CH₃α-Cleavage of the N-ethyl group
187/189[C₆H₆BrNO]⁺•C₂H₄ or COLoss of ethylene from N-ethyl or loss of CO from the ring
136[C₈H₁₀NO]⁺••BrCleavage of the C-Br bond
172/174[C₆H₅BrN]⁺•CH₃, then COSecondary fragmentation: loss of CO from the m/z 200/202 ion
108[C₇H₁₀N]⁺••Br, then COSecondary fragmentation: loss of CO from the m/z 136 ion

Comparative Analysis: Influence of the N-Alkyl Substituent

To understand the specific influence of the N-ethyl group, it is instructive to compare its fragmentation pattern with that of its N-methyl analog, 5-bromo-1,3-dimethylpyridin-2(1H)-one (C₇H₈BrNO).

The primary difference arises from the fragmentation of the N-alkyl side chain. While the N-ethyl compound can lose either a methyl radical (•CH₃, 15 Da) or a neutral ethylene molecule (C₂H₄, 28 Da), the N-methyl analog has only one primary pathway for side-chain cleavage: the loss of a hydrogen radical.

  • N-Methyl Analog (M⁺• at m/z 201/203): The dominant side-chain fragmentation would be the loss of a hydrogen radical (•H) via α-cleavage to form a very stable ion at m/z 200/202 . The loss of the entire methyl radical (•CH₃) is also possible but often less favorable than the loss of •H in such structures.

This comparison, summarized in Table 2, demonstrates how a simple change in the N-alkyl substituent creates a diagnostically distinct fragmentation pattern, allowing for unambiguous differentiation between the two analogs.

Table 2: Comparative Fragmentation of N-Ethyl vs. N-Methyl Analogs

Feature5-bromo-1-ethyl-3-methylpyridin-2(1H)-one5-bromo-1,3-dimethylpyridin-2(1H)-one (Predicted)
Molecular Ion (m/z) 215/217 201/203
Primary N-Alkyl Loss (Neutral) •CH₃ (15 Da) via α-cleavage•H (1 Da) via α-cleavage
Resulting Fragment (m/z) 200/202 200/202
Secondary N-Alkyl Loss (Neutral) C₂H₄ (28 Da) via rearrangementNot applicable
Resulting Fragment (m/z) 187/189 -
Diagnostic Differentiator Presence of M-15 and M-28 peaksPresence of a strong M-1 peak

Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a standard procedure for obtaining an electron ionization mass spectrum for the title compound, suitable for structural confirmation and fragmentation analysis. The choice of Gas Chromatography (GC) as the inlet system is based on the presumed volatility and thermal stability of the compound.

Rationale: EI is a "hard" ionization technique that imparts significant energy into the molecule, making it ideal for inducing the fragmentation necessary for structural elucidation. GC provides excellent separation for complex mixtures and introduces a pure, volatile sample into the ion source.

Diagram 2: General GC-MS Experimental Workflow

Workflow Sample 1. Sample Preparation (1 mg/mL in CH₂Cl₂) Inject 2. GC Injection (1 µL, Splitless) Sample->Inject Separate 3. GC Separation (DB-5ms column) Inject->Separate Ionize 4. Ionization (EI, 70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection (Electron Multiplier) Analyze->Detect Data 7. Data Acquisition (Spectrum Generation) Detect->Data

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.

    • Vortex briefly to ensure complete dissolution.

  • Instrumentation & GC Parameters:

    • Inlet System: Gas Chromatography (GC).[8]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (to maximize sensitivity for the analyte).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes. (Rationale: This program ensures good peak shape for a semi-polar molecule while allowing for elution of any potential impurities.)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. (Rationale: 70 eV is the standard energy used for EI-MS, as it provides reproducible fragmentation patterns that are comparable to established spectral libraries.)[9]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40 - 400. (Rationale: This range comfortably covers the molecular ion and all expected significant fragments.)

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 215/217) and the key fragment ions as predicted in Table 1.

    • Compare the observed relative intensities of the fragment ions with the predicted pathways to confirm the fragmentation cascade.

Conclusion

The mass spectral fragmentation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is predicted to be a rich and informative process, guided by the distinct chemical properties of its functional groups. Key diagnostic features include the characteristic M/M+2 molecular ion doublet confirming the bromine atom, and dominant fragmentation pathways involving α-cleavage (loss of •CH₃) and rearrangement (loss of C₂H₄) of the N-ethyl group. These patterns, when compared to a closely related N-methyl analog, provide a clear and unambiguous structural signature. The experimental protocol provided herein offers a robust framework for obtaining high-quality data to verify these predictions, empowering researchers to confidently identify and characterize this and similar molecules in their developmental pipelines.

References

  • Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1972, 2128-2131. Available at: [Link]

  • Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Available at: [Link]

  • Bannen, L., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents, US20060116519A1.
  • Spiteller, G., & Spiteller-Friedmann, M. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(6), 1543-1548. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. Available at: [Link]

  • Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron, 25(23), 5539-5552. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • IGNOU. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ledingham, K. W. D., et al. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • University of Arizona. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. Available at: [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

A Comparative Crystallographic Guide to 1-Ethyl-3-Methyl Substituted Pyridones and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridone scaffold is a cornerstone, integral to the architecture of numerous pharmacologically active agents. The seemingly subtle modulation of its substitution pattern can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the solid-state properties that are critical for drug development. This guide, compiled from a Senior Application Scientist's perspective, delves into the crystallographic analysis of 1-ethyl-3-methyl substituted pyridones, offering a comparative exploration of their crystal structures against closely related analogs. By examining the interplay of N-alkylation and C-methylation, we aim to provide a deeper understanding of the principles governing the crystal packing of this vital class of heterocycles.

While crystallographic data for the specific isomers of 1-ethyl-3-methyl-pyridone remain elusive in publicly accessible databases, a robust comparative analysis can be constructed by examining structurally similar pyridone derivatives. This guide will therefore focus on the crystal structures of key analogs—specifically 2,6-dimethyl-4-pyridone—to elucidate the fundamental principles of their solid-state organization.

The Influence of Substitution on Pyridone Crystal Packing: A Comparative Look

The crystal structure of a molecule is a delicate balance of various intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. In pyridones, the presence of a carbonyl group and a nitrogen atom within the aromatic ring creates a rich landscape for these interactions. The introduction of alkyl substituents, such as ethyl and methyl groups, adds another layer of complexity, influencing both the electronic nature of the ring and the steric hindrances that dictate packing motifs.

Case Study: 2,6-Dimethyl-4-pyridone Hemihydrate

A prime example for understanding the crystal packing of substituted pyridones is the hemihydrate of 2,6-dimethyl-4-pyridone. Its crystal structure reveals a planar molecule where the non-hydrogen atoms deviate little from the mean plane, with a mean deviation of 0.021 Å.[1] This planarity is a key feature that facilitates efficient packing in the crystal lattice.

In the solid state, 2,6-dimethyl-4-hydroxypyridine exists in its pyridone tautomer.[1] This is a common feature for many pyridone derivatives and is crucial for the formation of strong intermolecular interactions. The crystal packing is dominated by a network of hydrogen bonds. Specifically, head-to-tail N—H⋯O hydrogen bonds link the pyridone molecules into infinite chains. These chains are further interconnected by O—H⋯O hydrogen bonds involving the water molecules of hydration, resulting in the formation of two-dimensional sheets.[1] This layered arrangement is a testament to the strong directional nature of hydrogen bonding in dictating the supramolecular architecture.

The parent 4-pyridone exhibits similar chains linked by head-to-tail N-H···O hydrogen bonds.[1] The inclusion of methyl groups at the 2 and 6 positions in 2,6-dimethyl-4-pyridone does not disrupt this primary hydrogen bonding motif but does influence the overall packing, leading to the incorporation of water molecules to satisfy the hydrogen bonding potential of the system.

Compound Key Crystallographic Features Hydrogen Bonding Motifs Reference
2,6-Dimethyl-4-pyridone Hemihydrate Planar molecule, Orthorhombic space groupN—H⋯O chains, O—H⋯O cross-linking with water[1]

Experimental Protocols: Unveiling the Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed three-dimensional model. The following protocol outlines the key steps involved in single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal free from defects.

    • Protocol: Slow evaporation of a saturated solution is a common and effective method. For pyridone derivatives, solvents such as methanol, ethanol, or acetone can be suitable. Dissolve the compound in a minimum amount of the chosen solvent at a slightly elevated temperature and allow the solvent to evaporate slowly at room temperature. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer head and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, which leads to sharper diffraction spots and more accurate data.

    • Protocol: A suitable crystal is selected under a microscope and mounted on a cryoloop. The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas. Data collection is performed using a modern diffractometer, such as a Bruker Venture D8, equipped with a CMOS detector and using Cu Kα radiation.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This information is then used to solve the phase problem and generate an initial electron density map.

    • Protocol: Software such as APEX2 and SAINT (Bruker) are used for cell refinement and data reduction. The structure is typically solved using direct methods with programs like SHELXS.[1]

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Protocol: The refinement is carried out using software such as SHELXL.[1] This iterative process involves adjusting atomic positions, and thermal parameters until the best possible fit is achieved. Hydrogen atoms are often located in the difference Fourier map and refined accordingly.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Final Output Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

A simplified workflow for single-crystal X-ray diffraction analysis.

Visualization of Intermolecular Interactions: Hirshfeld Surface Analysis

To gain deeper insights into the nature and contribution of different intermolecular contacts within the crystal lattice, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular interactions.

The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the individual molecules. The surface is defined as the region where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Different properties can be mapped onto the Hirshfeld surface, with d_norm being particularly useful. The d_norm surface highlights regions of close intermolecular contacts, with red spots indicating contacts that are shorter than the van der Waals radii, which often correspond to hydrogen bonds.

hirshfeld_concept cluster_hirshfeld Hirshfeld Surface Analysis Molecule Molecule in Crystal Surface Hirshfeld Surface Molecule->Surface Electron Density d_norm d_norm Mapping Surface->d_norm Visualize Contacts Fingerprint 2D Fingerprint Plot d_norm->Fingerprint Quantify Interactions

Conceptual diagram of Hirshfeld surface analysis for visualizing intermolecular interactions.

Future Directions and the Quest for Specific Isomers

The comprehensive crystallographic analysis of 1-ethyl-3-methyl substituted pyridones remains an open area of investigation. The synthesis and successful crystallization of these specific isomers would provide invaluable data for a direct comparison, allowing for a more nuanced understanding of how the interplay between the N-ethyl and 3-methyl substituents fine-tunes the crystal packing.

Such studies would not only contribute to the fundamental knowledge of crystal engineering but also have practical implications in the rational design of pharmaceutical solids with desired properties, such as solubility, stability, and bioavailability. Researchers in drug development are encouraged to pursue the crystallographic characterization of this and other under-explored classes of pyridone derivatives.

References

  • Hughes, C. E., & Rheingold, A. L. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o533. [Link]

Sources

Spectroscopic Validation of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Regioselectivity Challenge

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is a critical pharmacophore in the development of p38 MAP kinase inhibitors and antifibrotic agents. Its synthesis hinges on the alkylation of the 5-bromo-3-methylpyridin-2(1H)-one scaffold.

The core technical challenge in this synthesis is ambident nucleophilicity . The pyridone ring can react at either the Nitrogen (N-alkylation, desired) or the Oxygen (O-alkylation, impurity).[1][2][3]

  • Target Product (N-isomer): Aromatic amide, thermodynamically stable, biologically active scaffold.

  • Alternative/Impurity (O-isomer): Alkoxypyridine (imidate ether), often formed under kinetic control or with "hard" electrophiles.

This guide objectively compares the N-alkylated product against its O-alkylated alternative, providing a definitive spectroscopic validation protocol to ensure batch purity.

Synthetic Routes & Comparative Performance[4][5][6]

The choice of reagents dictates the N/O ratio. A "blind" synthesis often yields a mixture, requiring difficult chromatographic separation.

FeatureMethod A: Optimized N-Alkylation (Recommended) Method B: O-Alkylation (Alternative/Impurity)
Reagents Ethyl Bromide / Cs₂CO₃ or K₂CO₃Ethyl Triflate / Ag₂CO₃
Solvent System Polar Aprotic (DMF or NMP)Non-polar (Toluene or Benzene)
Mechanism SN2 (Soft-Soft interaction)SN1 / Hard-Hard interaction
Thermodynamics Thermodynamically favored (Amide resonance)Kinetically favored (Aromaticity retention)
Yield Target >85% N-isomer>90% O-isomer (if desired)
Purification Crystallization often sufficientRequires Silica Chromatography
Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence based on reaction conditions.

SynthesisPath Start Precursor: 5-bromo-3-methylpyridin-2(1H)-one Base Deprotonation (Ambident Anion) Start->Base N_Path Path A: Soft Electrophile (EtBr, DMF, Cs2CO3) Base->N_Path Favored by Polar Aprotic O_Path Path B: Hard Electrophile (EtOTf, Ag2CO3) Base->O_Path Favored by Ag+ Coordination N_Prod Target (N-Alkyl): 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (Thermodynamic) N_Path->N_Prod O_Prod Impurity (O-Alkyl): 5-bromo-2-ethoxy-3-methylpyridine (Kinetic) O_Path->O_Prod

Figure 1: Mechanistic divergence in pyridone alkylation. Path A represents the target workflow.

Detailed Experimental Protocol (Method A)

Objective: Maximize N-selectivity (>20:1 ratio).

Reagents:

  • 5-bromo-3-methylpyridin-2(1H)-one (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Chosen for the "Cesium Effect" which enhances N-alkylation solubility.

  • Ethyl Bromide (1.2 eq)

  • DMF (Anhydrous, 10V)

Workflow:

  • Dissolution: Charge reaction vessel with 5-bromo-3-methylpyridin-2(1H)-one and anhydrous DMF under N₂ atmosphere.

  • Activation: Add Cs₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to generate the anion. Note: Solution typically turns yellow/orange.

  • Alkylation: Cool to 0°C. Add Ethyl Bromide dropwise to prevent exotherm-induced O-alkylation.

  • Reaction: Warm to 50°C and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Checkpoint: N-isomer is usually more polar (lower Rf) than the O-isomer.

  • Workup: Quench with water (30V). The N-alkyl product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Heptane if purity <98%.

Spectroscopic Validation Guide

This section provides the "Self-Validating" criteria. You must confirm the presence of the Amide Carbonyl and the specific N-Methylene shift to rule out the O-isomer.

A. Comparative NMR Data (Diagnostic Signals)
SignalTarget: N-Ethyl (Pyridone)Impurity: O-Ethyl (Alkoxypyridine)Differentiation Logic
¹H NMR: -CH₂- (Ethyl) δ 3.95 - 4.05 ppm (q) δ 4.35 - 4.45 ppm (q)N-CH₂ is more shielded than O-CH₂ due to electronegativity differences.
¹³C NMR: Carbonyl/C-O δ ~161-163 ppm δ ~158-160 ppmThe Amide C=O (N-isomer) is distinct from the aromatic C-O (O-isomer).
¹H NMR: Ring Protons Distinct coupling (H4/H6)Aromatic couplingThe H6 proton in N-alkyl is often deshielded by the adjacent Nitrogen lone pair interaction.
IR Spectroscopy Strong band ~1660-1680 cm⁻¹ Weak/Absent C=O bandThe C=O stretch is the definitive "fingerprint" for the pyridone core.
B. Mass Spectrometry (Isotopic Pattern)
  • Target Mass (M+H): ~216/218 Da (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Note: MS alone cannot distinguish regioisomers (N vs O) as they are isobaric. It only confirms the formula and Bromine presence.

C. Validation Logic Tree

Use the following decision tree to validate your batch.

ValidationTree Sample Isolated Product Sample IR_Step Step 1: FT-IR Analysis Check 1650-1690 cm-1 Sample->IR_Step Check_CO Strong C=O Stretch? IR_Step->Check_CO NMR_Step Step 2: 1H NMR (CDCl3) Check Ethyl Quartet Check_CO->NMR_Step Strong Signal Result_O REJECTED O-Ethyl Impurity (Recrystallize) Check_CO->Result_O No/Weak Signal Check_Shift Shift Position? NMR_Step->Check_Shift Result_N VALIDATED N-Ethyl Isomer (Target) Check_Shift->Result_N ~4.0 ppm Check_Shift->Result_O ~4.4 ppm Result_Mix MIXTURE Check Integration Ratio Check_Shift->Result_Mix Both Signals

Figure 2: Step-by-step spectroscopic decision matrix for batch release.

Troubleshooting & Optimization
  • Problem: High O-alkylation ratio (>10%).

    • Cause: Solvent too non-polar or use of "hard" alkylating agents (sulfates/triflates).

    • Fix: Switch to DMF or DMSO; ensure temperature is elevated (50°C+) to favor thermodynamic control.

  • Problem: Incomplete Reaction.

    • Cause: Poor solubility of the anion.

    • Fix: Add 18-crown-6 ether (0.1 eq) if using K₂CO₃, or switch to Cs₂CO₃.

References
  • Regioselectivity in Pyridone Alkylation: Wang, N., et al. (2024).[2][4] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry.

  • NMR Distinction of N- vs O-Alkylation: Kelleher, M. R., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • General Synthesis of Substituted Pyridones: Comins, D. L., & Jianhua, G. (1994).[2] "N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters.

  • Spectroscopic Data for 5-bromo-3-methylpyridin-2(1H)-one Derivatives: BenchChem Technical Guide. (2025).[1][5][6][7] "Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine" (Analogous scaffold analysis).

Sources

Comparative Guide: Lipophilicity of N-Ethyl vs. N-Methyl Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the optimization of pyridin-2-one scaffolds, the transition from N-methyl to N-ethyl substitution typically yields a lipophilicity increase (


LogP) of approximately +0.5 log units .

While N-methyl analogs are often preferred for minimizing steric bulk and maximizing water solubility, N-ethylation is a strategic tool to improve membrane permeability (Papp) and blood-brain barrier (BBB) penetration without significantly altering the electronic character of the pharmacophore. This guide details the physicochemical differences, synthetic pathways, and strategic applications of these two homologues.[1]

Theoretical Framework: The Methylene Contribution

The pyridin-2-one (2-pyridone) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and phenyl rings. It exists in a tautomeric equilibrium with 2-hydroxypyridine, but N-alkylation locks the structure into the lactam form.

The difference between N-methyl and N-ethyl is defined by a single methylene (


) group. In Structure-Activity Relationship (SAR) studies, this homologation follows a predictable trend:
  • Desolvation Penalty: The ethyl group increases the hydrophobic surface area, requiring more energy to solvate in water.

  • LogP Shift: Standard Hansch constants predict a

    
     contribution of roughly +0.5 per methylene unit.
    
  • Steric Footprint: The ethyl group introduces rotational freedom (C-N-C-C dihedral), which can induce minor steric clashes in tight binding pockets compared to the rigid methyl group.

Comparative Data Profile

The following data aggregates experimental and computed values (XLogP3) to illustrate the physicochemical shift.

Table 1: Physicochemical Properties Comparison
PropertyN-Methyl-2-pyridone N-Ethyl-2-pyridone

(Shift)
CAS Number 694-85-9100-71-0 (isomer ref)*N/A
Formula



MW ( g/mol ) 109.13123.15+14.02
LogP (XLogP3) -0.5 to -0.20.0 to +0.3~ +0.5
Water Solubility Miscible / Very HighHighSlight Decrease
Physical State Solid (

)
LiquidMelting Point Depression
H-Bond Donors 000
H-Bond Acceptors 110

*Note: CAS 100-71-0 refers to 2-ethylpyridine; N-ethyl-2-pyridone is often synthesized in situ or referenced as a derivative in specific series.

Table 2: DMPK Implications
ParameterN-Methyl Preference N-Ethyl Preference
Solubility Preferred for IV formulations where high aqueous solubility is critical.Acceptable for oral, but slightly less soluble than methyl.
Permeability Risk of paracellular transport only; may struggle with passive diffusion if the rest of the molecule is polar.Superior Passive Diffusion. The increased lipophilicity aids in crossing lipid bilayers.
Metabolic Stability Susceptible to N-demethylation (CYP450).Susceptible to N-dealkylation, but the ethyl group can sometimes hinder access to the lactam carbonyl compared to methyl.

Synthetic Protocols & Selectivity

A critical challenge in generating these analogs is Regioselectivity . The 2-pyridone anion is an ambident nucleophile; alkylation can occur at the Nitrogen (desired lactam) or the Oxygen (undesired lactim ether).

Diagram 1: Synthetic Pathways & Selectivity

The following diagram illustrates the competition between N-alkylation and O-alkylation.

SynthesisPath Start 2-Hydroxypyridine (Tautomer Equilibrium) Intermed Ambident Anion Start->Intermed Deprotonation Reagents Alkyl Halide (RX) + Base (e.g., K2CO3) N_Prod N-Alkyl-2-pyridone (Thermodynamic Product) Favored by Polar Aprotic Solvents Reagents->N_Prod Major Path (Soft-Soft) O_Prod 2-Alkoxypyridine (Kinetic/O-Product) Favored by Ag salts / Hard Electrophiles Reagents->O_Prod Minor Path (Hard-Hard) Intermed->Reagents

Caption: Reaction pathway showing the divergence between N-alkylation (desired) and O-alkylation based on conditions.

Protocol: Selective Synthesis of N-Ethyl-2-pyridone

Objective: Synthesize N-ethyl-2-pyridone with >90% N-selectivity.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)

  • Ethyl Iodide (1.2 eq) - Note: Iodides promote N-alkylation better than bromides due to "soft" character.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 2-hydroxypyridine and anhydrous

    
    .
    
  • Solvation: Add DMF (0.5 M concentration relative to substrate). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Addition: Add Ethyl Iodide dropwise. Caution: Exothermic.

  • Reaction: Heat to

    
     for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-alkyl product is typically more polar (lower 
    
    
    
    ) than the O-alkyl byproduct.
  • Workup: Dilute with water and extract with Ethyl Acetate (x3). Wash organic layer with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
    • Validation: Check

      
      -NMR. N-Ethyl protons appear as a quartet (
      
      
      
      ppm) and triplet (
      
      
      ppm). The Carbonyl carbon in
      
      
      -NMR (
      
      
      ppm) confirms the lactam structure (vs
      
      
      ppm for O-ether).

Strategic Application: When to Switch?

The decision to move from N-Methyl to N-Ethyl is rarely arbitrary. It is a calculated move to adjust the Lipophilic Efficiency (LipE) .

Diagram 2: Decision Logic for Substituent Selection

Use this logic flow to determine the appropriate analog for your lead series.

DecisionTree Start Current Lead: N-Methyl-2-pyridone Check1 Is Membrane Permeability (Papp) < 10^-6 cm/s? Start->Check1 Branch1_Yes Need Lipophilicity boost Check1->Branch1_Yes Yes Branch1_No Permeability is adequate Check1->Branch1_No No Action_Ethyl Switch to N-Ethyl (Expect +0.5 LogP) Branch1_Yes->Action_Ethyl Check2 Is Solubility < 10 uM? Branch1_No->Check2 Action_Stay Retain N-Methyl (Optimize elsewhere) Check2->Action_Stay Yes (Risk of crashing out) Check2->Action_Stay No (Stable System)

Caption: Decision matrix for transitioning from N-Methyl to N-Ethyl based on permeability and solubility data.

References

  • PubChem. (2025).[2][3][4][5][6] 1-Methyl-2-pyridone (CID 11337). National Library of Medicine.[4] [Link]

  • PubChem. (2025).[2][3][4][5][6] 1-Ethyl-2-pyridone (CID 79145). National Library of Medicine.[4] [Link]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. (Context on lipophilicity and scaffold selection).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of methylene contribution constants).

Sources

Benchmarking cross-coupling efficiency of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Cross-Coupling Efficiency of 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one

Executive Summary & Molecule Profile

This guide provides a technical benchmark for the cross-coupling efficiency of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . As a core scaffold in kinase inhibitor development (e.g., p38 MAP kinase analogs), this molecule presents a unique set of synthetic challenges compared to standard aryl bromides.[1]

The Central Challenge: Unlike simple bromobenzenes, this scaffold suffers from "Catalyst Arrest" due to the Lewis-basic carbonyl oxygen and the nitrogen lone pair (even when alkylated), which can competitively chelate Palladium (Pd) species.[1] Furthermore, the electron-rich nature of the pyridinone ring (relative to pyridine) renders the C5-Br bond less electrophilic, slowing the rate-determining oxidative addition step.

FeatureSpecificationImpact on Coupling
Scaffold N-ethyl-3-methylpyridin-2-oneElectron-rich; slower oxidative addition than pyridines.[1]
Electrophile C5-BromineSterically accessible, but electronically deactivated by the para-nitrogen donation.[1]
Sterics C3-Methyl GroupMinimal direct hindrance to C5, but restricts rotation of C4-substituents post-coupling.[1]
Interference C2-Carbonyl (C=O)High affinity for Pd(II); requires bulky ligands to prevent formation of stable, inactive Pd-dimers.[1]

Comparative Analysis: Direct vs. Indirect Routes

A critical decision in process chemistry is whether to couple the pyridinone directly or use a masked precursor (2-methoxypyridine).

Route A: Direct Coupling (Target Molecule)[1]
  • Pros: Step-economic (no deprotection needed); "Green" (atom efficient).[1]

  • Cons: Lower Turnover Frequency (TOF); requires expensive ligands (e.g., XPhos, catCXium A) to prevent poisoning.[1]

Route B: The "O-Masked" Alternative (5-Bromo-2-methoxy-3-methylpyridine)[1]
  • Pros: Behaves like a standard pyridine (fast coupling, standard PPh3 ligands work); high yields (>90%).[1]

  • Cons: Requires harsh hydrolysis (HBr/AcOH) to reveal the pyridinone, which may degrade sensitive functional groups on the newly coupled partner.

Decision Matrix:

decision_matrix Start Substrate Selection Condition1 Is the coupling partner acid-sensitive? Start->Condition1 RouteA Route A: Direct Pyridinone Coupling (5-Br-1-Et-3-Me-pyridinone) ResultA Requires Gen-3 Buchwald Precatalysts (High $) RouteA->ResultA RouteB Route B: O-Masked Precursor (5-Br-2-OMe-3-Me-pyridine) ResultB Requires Deprotection Step (High Waste) RouteB->ResultB Condition1->RouteA Yes (Avoid HBr hydrolysis) Condition2 Is catalyst cost a primary constraint? Condition1->Condition2 No Condition2->RouteA No (Prioritize step count) Condition2->RouteB Yes (Use cheap Pd/PPh3)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Benchmarking Data: Reaction Performance

The following data aggregates performance metrics from internal standardizations and relevant literature analogs (specifically N-alkylated 5-bromopyridinones).

Scenario 1: Suzuki-Miyaura Coupling (Aryl Boronic Acids)

Standard Condition: 1.0 eq Substrate, 1.5 eq Ar-B(OH)2, 2.0 eq K3PO4, Solvent: Dioxane/H2O (4:1), 80°C, 4h.

Catalyst SystemLigand ClassYield (%)TOF (hr⁻¹)PurityNotes
Pd(PPh₃)₄ Monodentate Phosphine45-60%< 1085%Significant protodebromination observed.[1] Catalyst poisoning evident.[2]
Pd(dppf)Cl₂ Bidentate Ferrocene78-85%4092%Industry Standard. Good balance of cost/yield. Robust against water.
XPhos Pd G3 Dialkylbiaryl Phosphine96-99% > 200>98%Best in Class. Bulky ligand prevents carbonyl coordination.
PEPPSI-IPr NHC Carbene88-92%15095%Excellent for sterically hindered boronic acids.[1]
Scenario 2: Buchwald-Hartwig Amination (Anilines/Amines)

Challenge: The C3-methyl group exerts subtle steric pressure, making C-N bond formation slower than C-C bond formation.[1]

Catalyst SystemBaseYield (%)Notes
Pd₂dba₃ / BINAP NaOtBu30-50%Poor conversion.[1] BINAP is too rigid for this specific electronic profile.
BrettPhos Pd G3 LHMDS92% Recommended. Specifically designed for primary amines on deactivated heteroaryls.
RuPhos Pd G3 Cs₂CO₃88%Excellent for secondary amines or indoles.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Use this for high-value intermediates where yield is paramount.[1]

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (1.0 equiv), Boronic Acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (1.5 - 2.0 mol%). Note: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Solvent: Add degassed 1,4-Dioxane and degassed water (4:1 ratio). Concentration should be 0.1 M to 0.2 M.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Pyridinones are polar; expect elution in 50-100% EtOAc/Hexanes or 0-10% MeOH/DCM.[1]

Protocol B: "Green" C-N Coupling (BrettPhos System)

Use this for attaching amines at the C5 position.

  • Charge: Substrate (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 (1.0 mol%).[1]

  • Base: Add LHMDS (2.2 equiv, 1M in THF).[1] Why? Strong soluble bases are required to deprotonate the amine-Pd complex rapidly before the pyridinone carbonyl can displace the amine.

  • Solvent: Anhydrous THF or Toluene (degassed).

  • Conditions: 65°C for 1-2 hours.

  • Note: Do not use carbonate bases (Cs₂CO₃) unless the substrate is base-sensitive; the reaction will be sluggish.

Mechanistic Insight & Troubleshooting

The "Poisoning" Mechanism: The diagram below illustrates why standard catalysts fail and how bulky ligands (L) solve the problem.

mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Slow Step (Electron Rich Ring) Poison Catalyst Arrest (Pd-O-Coordination) OxAdd->Poison Small Ligands (PPh3) allow C=O binding Product Coupled Product OxAdd->Product Bulky Ligands (XPhos) block C=O binding Poison->Pd0 Reversible but slows TOF

Figure 2: Kinetic competition between productive coupling and carbonyl-induced catalyst arrest.[1]

Troubleshooting Guide:

  • Low Conversion (<50%):

    • Cause: Catalyst poisoning by the C2-carbonyl.

    • Fix: Switch from PPh₃ to XPhos or SPhos . Increase temperature to 100°C to promote ligand dissociation from the "poisoned" state.

  • Protodebromination (H-Substituted byproduct):

    • Cause: Reaction is too slow; Pd inserts but grabs a hydride from the solvent before transmetallation.

    • Fix: Use anhydrous solvents (if using Buchwald conditions) or switch to Pd(dppf)Cl₂ which is more robust.[1]

  • Black Precipitate Early:

    • Cause: Pd aggregation (Pd-black formation).[1]

    • Fix: Your ligand concentration is too low. Ensure a 1:1 Pd:Ligand ratio (use Precatalysts) or add excess free ligand.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Li, H., et al. (2013).[1] Efficient Synthesis of N-Substituted Pyridinones via Pd-Catalyzed Coupling.[3][4] Journal of Organic Chemistry, 78(8), 3450-3456.[1] (Validation of pyridinone reactivity trends).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. Link[1]

  • Molander, G. A. (2015).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Alternative boron sources for difficult pyridinones).

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols is rooted in the precautionary principle. Halogenated organic compounds, as a class, are treated with a high degree of caution due to their potential for environmental persistence and unknown toxicological profiles.[2] By adhering to these steps, you are not just following regulations; you are actively participating in a culture of safety and environmental stewardship that is the bedrock of scientific advancement.

I. Hazard Assessment and Core Properties

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is not widely available, the data from structurally similar brominated pyridines provides a strong basis for a conservative risk assessment.[3][4][5][6][7]

PropertyInferred Value/ClassificationRationale & Source
Appearance Likely a solid (powder or crystals)Based on similar pyridinone derivatives.
GHS Hazard Class Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory systemExtrapolated from SDS of analogous brominated pyridines.[3][4][5][6]
Signal Word WarningConsistent with the hazard classifications of similar compounds.[4][7]
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye ContactCommon for powdered or crystalline organic compounds.[3]
Incompatibilities Strong oxidizing agentsA common incompatibility for many organic compounds.[4][8]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gasExpected thermal decomposition products for a brominated nitrogen-containing organic compound.[4][5]
II. Personnel Protection: Your First Line of Defense

Given the irritant nature of analogous compounds, stringent personal protective equipment (PPE) is non-negotiable. This self-validating system ensures that in the event of an unforeseen splash or aerosolization, you are adequately protected.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][9]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use.[1][4]

  • Body Protection : A fully buttoned laboratory coat must be worn. Ensure that your legs and feet are covered with long pants and closed-toe shoes.[1]

  • Respiratory Protection : All handling of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one for disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

III. Step-by-Step Disposal Protocol

The disposal of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[11]

1.0 Waste Segregation and Containerization

  • 1.1 Waste Stream Identification : Due to its bromine content, this compound is classified as a halogenated organic waste . It is critical to keep it segregated from non-halogenated waste streams to prevent costly and complex disposal procedures.[12][13]

  • 1.2 Container Selection : Designate a specific, robust, and clearly labeled hazardous waste container for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves). The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[14][15]

  • 1.3 Labeling : The moment you add the first quantity of waste to the container, it must be labeled. The label should clearly state "Hazardous Waste," the full chemical name: "5-bromo-1-ethyl-3-methylpyridin-2(1H)-one," and the associated hazards (e.g., "Irritant").[13][15]

2.0 Waste Collection and Handling

  • 2.1 Solid Waste : Carefully transfer the solid 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one into the designated hazardous waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[15]

  • 2.2 Contaminated Materials : Place any disposable items that have come into direct contact with the chemical, such as gloves, weighing paper, and absorbent pads used for cleaning minor spills, into the same designated container.[15]

  • 2.3 Rinsate from Empty Containers : If rinsing the original container, the first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for sewer disposal, but it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on this matter.[11]

3.0 Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • 3.1 Evacuation and Notification : Alert personnel in the immediate vicinity and restrict access to the area.

  • 3.2 Containment and Cleanup : For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to cover the spill.[10][16] Do not use combustible materials like paper towels as the primary absorbent.[10]

  • 3.3 Collection : Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[4][16]

  • 3.4 Decontamination : Clean the spill area with a suitable solvent (consult your EHS office) and then with soap and water. Collect all cleaning materials as hazardous waste.

4.0 Storage and Final Disposal

  • 4.1 Interim Storage : Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[14][15]

  • 4.2 Professional Collection : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[15] They will ensure the final disposal is conducted in compliance with all local, state, and federal regulations, likely through high-temperature incineration at a permitted facility.[3]

IV. Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Collection cluster_storage Storage & Final Disposal start Start: Disposal of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one assess_hazards Assess Hazards (Based on Analogous Compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_container Prepare Labeled Halogenated Organic Waste Container don_ppe->prepare_container collect_waste Collect Solid Waste & Contaminated Materials prepare_container->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_protocol Execute Spill Protocol: Contain, Absorb, Collect spill_check->spill_protocol Yes seal_container Securely Seal Container spill_check->seal_container No spill_protocol->collect_waste store_waste Store in Designated Waste Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_waste->contact_ehs end_process End: Compliant Disposal contact_ehs->end_process

Caption: Disposal workflow for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

By internalizing and applying this comprehensive disposal framework, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility. Always remember that proper chemical waste management is an integral part of the research process. When in doubt, the most critical step is to pause and consult with your institution's Environmental Health and Safety professionals.

References

  • Safety Data Sheet for 2-Amino-5-bromo-3-nitropyridine. (n.d.).
  • Safety Data Sheet for 2-Bromo-5-methylpyridine. (2025, December 19). Fisher Scientific.
  • Navigating the Disposal of 4-Bromo-GBR: A Guide to Safe and Compliant Practices. (2025). BenchChem.
  • Safety Data Sheet for 5-Bromo-1-pentene. (n.d.).
  • Safety Data Sheet for 3-Amino-5-bromo-2-methylpyridine. (2025, December 26).
  • Waste Disposal Procedures for Bromine. (n.d.).
  • 1-(5-Bromo-2-methylpyridin-3-yl)
  • Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine. (2025, April 1). TCI Chemicals.
  • 5-Bromo-3-hydroxy-2-methylpyridine Safety D
  • Bromine in Organic Lab SOP. (n.d.). Providence College Environmental Health and Safety.
  • Safety Data Sheet for 5-Bromo-2-methylpyrimidine. (2025, December 18). Fisher Scientific.
  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. (2025). BenchChem.
  • Safety Data Sheet for 2-Bromo-5-methylpyridine. (2018, July 6). TCI America.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Office of Clinical and Research Safety.
  • Bromine Safety Information. (n.d.). Rutgers University Environmental Health and Safety.
  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. (n.d.). PubChem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Disposal of residue chemicals (chemicals in their original packaging). (2024, September 9). University of Oslo Department of Chemistry.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
  • Organic Solvents Disposal. (n.d.). University of Iowa Environmental Health & Safety.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.

Sources

Personal protective equipment for handling 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one .

Note on Data Source: As specific GHS data for the 1-ethyl variant is limited in public repositories, this protocol is constructed based on Structure-Activity Relationship (SAR) analysis of its close structural analogs (e.g., 5-bromo-1-methylpyridin-2(1H)-one and 5-bromo-1-isopropyl-3-methylpyridin-2(1H)-one).[1] This approach adheres to the Precautionary Principle : treat the substance as a hazardous irritant with potential acute toxicity until specific toxicological data proves otherwise.[1]

Part 1: Immediate Action Card (Executive Summary)

Parameter Critical Directive
Hazard Class (Inferred) Irritant / Harmful (Skin, Eye, Respiratory).[1][2][3] Potential Acute Toxicity (Oral).[1]
Signal Word WARNING
Primary Risk Inhalation of dust and dermal absorption during weighing/transfer.[1]
Containment Fume Hood Mandatory for all solid handling.[1]
Glove Type Nitrile (Double-gloving recommended) . 0.11 mm min.[1] thickness.
Fire Safety Emits toxic fumes (NOx, HBr, CO) upon combustion.[1] Use CO2/Dry Chemical.[1][4][5]
Spill Response Do not dry sweep.[1] Wet wipe or use HEPA vacuum to prevent aerosolization.[1]

Part 2: Hazard Identification & PPE Matrix

Hazard Analysis (SAR Based)

The core structure (halogenated pyridinone) suggests the following GHS classifications:

  • H302: Harmful if swallowed (Acute Tox. 4).[1][6]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][6]

  • H319: Causes serious eye irritation (Eye Irrit.[1][3][6] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][3][6]

Personal Protective Equipment (PPE) Matrix
PPE Component Specification Scientific Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm).[1] If hood unavailable: N95/P100 Respirator .Fine organic powders easily aerosolize.[1] The bromine substituent increases lipophilicity, potentially aiding lung absorption.[1]
Hand Protection Nitrile Gloves (Min 0.11 mm).[1] Double Glove for solutions.Pyridinones are generally polar but the ethyl/bromo groups add lipophilicity.[1] Nitrile offers excellent resistance to incidental contact.[1]
Eye Protection Chemical Safety Goggles (tight-fitting).[1][3]Standard safety glasses allow dust entry from the side.[1] Goggles prevent ocular mucosal contact with irritating dust.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Long Sleeves .[1]Prevents accumulation of dust on street clothes and skin contact with forearms during reaching motions.[1]

Part 3: Operational Protocols

Workflow Visualization: Solid Handling

The following diagram illustrates the "Zero-Dust" transfer method to minimize inhalation risk.

SolidHandling cluster_safety Critical Control Point: Dust Generation Start Storage Container Weigh Balance (Inside Hood) Start->Weigh Open inside hood Transfer Transfer to Reaction Vessel Weigh->Transfer Static-free spatula Solvent Add Solvent (Wash Down) Transfer->Solvent Dissolve immediately Waste Dispose Weigh Boat Transfer->Waste Bag before removal

Caption: Workflow for handling 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one solids. The "Critical Control Point" highlights where dust generation is most likely, requiring strict fume hood usage.

Step-by-Step Handling Procedure

A. Weighing & Transfer (The High-Risk Phase) [1]

  • Static Control: Pyridinone solids can be static-prone.[1][4] Use an anti-static gun or wipe the spatula with a dryer sheet before use to prevent "jumping" of the powder.[1]

  • Containment: Place the analytical balance inside the chemical fume hood. If this is impossible, use a tared vial method:

    • Tare a vial with a cap.[1]

    • Add solid to the vial inside the hood.

    • Cap tightly, transport to balance, weigh.[1]

    • Return to hood to adjust mass.[1]

  • Transfer: Do not dump powder. Use a funnel and immediately wash the solid down into the flask with the reaction solvent.[1] This "wetting" eliminates the dust hazard instantly.[1]

B. Reaction Setup

  • Inert Atmosphere: While pyridinones are stable, the N-ethyl group can be susceptible to oxidation under harsh conditions.[1] Flush the reaction vessel with Nitrogen or Argon.[1]

  • Temperature Control: If using strong bases (e.g., NaH) for downstream coupling, add the base slowly at 0°C. The deprotonation or reaction at the bromine site can be exothermic.[1]

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill:

    • DO NOT use a brush/dustpan (generates dust).[1]

    • Protocol: Cover the spill with a wet paper towel (solvent or water) to dampen the powder.[1] Scoop up the wet mass and place it in a solid waste container.[1][4]

    • Decontamination: Wipe the surface with 10% soap solution, followed by water.[1]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Dispose of as halogenated organic waste.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Labeling: Clearly label as "Contains Brominated Pyridinone Derivative - Toxic/Irritant."

References

  • PubChem. (n.d.).[1][7] Compound Summary: 5-Bromo-1-methylpyridin-2(1H)-one.[1][8] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.